molecular formula C5H5NO4 B7950839 2-(Hydroxymethyl)oxazole-5-carboxylicacid

2-(Hydroxymethyl)oxazole-5-carboxylicacid

Cat. No.: B7950839
M. Wt: 143.10 g/mol
InChI Key: FLHSJAMFQPCNDI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)oxazole-5-carboxylicacid is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Hydroxymethyl)oxazole-5-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)oxazole-5-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-2-4-6-1-3(10-4)5(8)9/h1,7H,2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHSJAMFQPCNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemistry & Analytical Development

Part 1: Executive Technical Summary[1][2]

2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS: 1378260-42-4) represents a privileged heterocyclic scaffold in drug discovery.[1] As a 2,5-disubstituted oxazole, it serves as a bioisostere for amide bonds and a rigid linker in fragment-based drug design (FBDD).[2] Its structural integrity relies on the precise regiochemistry of the 1,3-oxazole ring, specifically the placement of the hydroxymethyl group at C2 and the carboxylic acid at C5.[2][3]

This guide provides a definitive protocol for the structural characterization of this molecule, synthesizing spectroscopic data (NMR, MS, IR) with mechanistic interpretation.[2] It addresses the primary analytical challenge: distinguishing the 2,5-disubstituted isomer from potential 2,4- or 4,5-regioisomers formed during cyclodehydration synthesis.[2]

Part 2: Structural Elucidation Strategy

The validation of this structure requires a multi-modal approach. We employ a "Triad of Evidence" to confirm regiochemistry and purity.

The Spectroscopic Triad
  • High-Field NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H, 
    
    
    
    C, 2D):
    The primary tool for regiochemical assignment.[2] The chemical shift of the lone ring proton (H4) is diagnostic.
  • Mass Spectrometry (ESI-MS/MS): Confirms molecular weight and reveals characteristic fragmentation (decarboxylation and ring cleavage).[1][4]

  • Infrared Spectroscopy (FT-IR): Validates the oxidation state of the carboxylic acid and the integrity of the oxazole ring stretch.[1]

Part 3: Detailed Spectral Analysis[1][2]

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is the preferred solvent due to the molecule's polarity and the need to observe exchangeable protons (-OH and -COOH).
Proton (

H) NMR Analysis

The spectrum is defined by three distinct zones: the downfield acid, the aromatic ring singlet, and the aliphatic methylene.[2]

Proton AssignmentChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationDiagnostic Note
-COOH (C5)12.5 – 13.5Broad Singlet1HHighly dependent on concentration and water content. Disappears with Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

O shake.
H4 (Oxazole Ring)7.60 – 7.90Singlet1HKey Signal. The C5-COOH is electron-withdrawing, deshielding H4 significantly compared to unsubstituted oxazole (

7.08).
-OH (Hydroxyl)5.00 – 5.80Broad Singlet/Triplet1HOften appears as a triplet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz) if coupling to the CH

is preserved and solvent is dry.
-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-
(C2)
4.55 – 4.70Singlet/Doublet2HAppears as a doublet if OH coupling is resolved; otherwise a sharp singlet.
Carbon (

C) NMR Analysis

The 1,3-oxazole ring carbons are chemically distinct. The C2 carbon, flanked by both nitrogen and oxygen, is the most deshielded ring carbon.[2]

Carbon AssignmentChemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, ppm)
Type (DEPT-135)Structural Environment
C=O (Acid)158.0 – 160.0QuaternaryCarbonyl carbon, typical for heteroaromatic acids.[2]
C2 (Ring)162.0 – 165.0QuaternaryAmidine-like carbon (N=C-O).[1] Most deshielded ring carbon.[1]
C5 (Ring)140.0 – 145.0Quaternaryipso-carbon to the carboxylic acid.[1]
C4 (Ring)128.0 – 132.0CHThe only protonated ring carbon.[1]
-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-
55.0 – 58.0CH

Hydroxymethyl carbon.
Two-Dimensional NMR: The "Smoking Gun"

To definitively prove the 2,5-substitution pattern (vs. 2,4), HMBC (Heteronuclear Multiple Bond Correlation) is required.[2]

  • H4 Proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~7.7)  will show a strong long-range correlation (
    
    
    
    ) to the Carboxyl Carbon (
    
    
    ~159)
    .
  • H4 Proton will also correlate to C2 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~163) .
    
  • Methylene Protons (

    
     ~4.6)  will show a strong correlation to C2  and a weak correlation to C4  (if 
    
    
    
    is visible), but no correlation to the carboxyl carbon.[2]

HMBC_Analysis cluster_legend Legend: Key Correlations H4 H4 Proton (δ 7.7 ppm) C2 C2 Carbon (δ 164 ppm) H4->C2 HMBC (Strong) C5 C5 Carbon (δ 142 ppm) H4->C5 HSQC (Direct) COOH COOH Carbon (δ 159 ppm) H4->COOH HMBC (Diagnostic) CH2 CH2 Protons (δ 4.6 ppm) CH2->C2 HMBC (Strong) Red Arrow Proves C5-COOH connectivity

Caption: HMBC correlations confirming the 2,5-substitution pattern. The H4 -> COOH correlation rules out the 2,4-isomer.

Part 4: Mass Spectrometry & Physicochemical Profile[1][2][5]

Mass Spectrometry (ESI)[1][2]
  • Ionization: Positive Mode (ESI+) usually gives ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Da.[2] Negative Mode (ESI-) is highly sensitive for the carboxylic acid, giving ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    Da.
  • Fragmentation Pattern (MS/MS):

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      :  Loss of H
      
      
      
      O (common for hydroxymethyl groups).
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      :  Loss of CO
      
      
      
      (decarboxylation), typical for heteroaromatic acids.[2]
    • Ring Cleavage: High energy collision often results in retro-cycloaddition type fragmentation (loss of HCN or CO).[1]

Physicochemical Properties

Understanding these properties is vital for formulation and assay development.[1]

  • Molecular Weight: 143.10 g/mol [1][2]

  • pKa (Predicted):

    • Carboxylic Acid: ~3.5 (Acidic)[1][2]

    • Oxazole Nitrogen: ~0.8 (Very weakly basic due to electron-withdrawing COOH)[1]

  • LogP: ~ -0.3 to 0.1 (Polar, water-soluble).[1][2]

  • Solubility: High in DMSO, Methanol, Water (at neutral/basic pH).[2] Low in non-polar solvents (Hexane, DCM).[2]

Part 5: Experimental Protocol for Analysis

Protocol: Structural Verification of Lot #X

Objective: Verify identity and purity (>95%) of 2-(Hydroxymethyl)oxazole-5-carboxylic acid.

1. Sample Preparation:

  • Weigh 5–10 mg of the solid sample into a clean vial.[1]

  • Add 600 µL of DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (99.9% D).
    
  • Note: If the sample is acidic/wet, add a micro-spatula tip of anhydrous K

    
    CO
    
    
    
    to sharpen peaks, though this will remove the COOH proton signal.[2]

2. Acquisition Parameters (400 MHz Instrument):

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (Standard 1D Proton).[1]

  • Scans: 16 (sufficient for >5 mg).[1]

  • Delay (D1): Set to >5 seconds to ensure full relaxation of the isolated H4 proton for accurate integration.

3. Data Processing:

  • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .[1]

  • Apply an exponential window function (LB = 0.3 Hz).[1]

  • Phase and baseline correct manually.[1]

4. Acceptance Criteria:

  • H4 Singlet: Must be present between 7.6–7.9 ppm.[1][5]

  • Integration Ratio: H4 : CH

    
     must be 1.0 : 2.0 (± 0.1).
    
  • Impurity Limit: No extraneous peaks >5% integral intensity in the 6.0–8.5 ppm region (indicative of regioisomers or starting materials like serine derivatives).[1]

Part 6: References

  • BenchChem. 2-Hydroxy-1,3-oxazole-5-carboxylic acid | CAS 1407858-88-1 (Analog Reference).[1] Retrieved from [1][2]

  • Sigma-Aldrich. 2-Hydroxymethyl-oxazole-5-carboxylic acid | CAS 1378260-42-4.[1] Retrieved from [1]

  • PubChem. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid (Spectral Comparison). Retrieved from [1][2]

  • Beilstein J. Org.[1] Chem. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles.[2][6][7] (General Oxazole NMR Shifts). Retrieved from [1][2]

  • ChemScene. 2-(Hydroxymethyl)thiazole-5-carboxylic acid (Heteroatom Analog).[1] Retrieved from [1][2]

Sources

Bioisosteric replacement using 2-(Hydroxymethyl)oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric utility, synthesis, and application of 2-(Hydroxymethyl)oxazole-5-carboxylic acid .

Technical Guide for Medicinal Chemists & Drug Discovery Scientists

Executive Summary

2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS: 1378260-42-4) represents a high-value, rigidified heterocyclic scaffold for medicinal chemistry. It functions primarily as a bioisostere for benzoic acid derivatives and dipeptide mimetics (specifically Ser-Gly or Gly-Ser surrogates).

By replacing a phenyl ring with the 1,3-oxazole core, researchers can significantly lower lipophilicity (LogP) and improve aqueous solubility while maintaining a planar, aromatic geometry. The C2-hydroxymethyl group provides a specific vector for hydrogen bond donation/acceptance, often mimicking serine side chains or solvent-exposed polar interactions, while the C5-carboxylic acid serves as the primary acidic pharmacophore or handle for further elaboration.

Scientific Rationale & Bioisosteric Logic

The Oxazole Core as a Phenyl Surrogate

The 1,3-oxazole ring is a classic bioisostere for the phenyl ring and amide bonds. Unlike the hydrophobic phenyl ring, the oxazole contains a pyridine-like nitrogen (H-bond acceptor) and an oxygen atom, imparting distinct electronic properties:

  • Reduced Lipophilicity: The replacement of a phenyl ring with an oxazole typically lowers cLogP by 1.0–2.0 units, addressing common ADMET liabilities.

  • Dipole Moment: The heteroatoms create a significant dipole, altering the electrostatic potential surface compared to a benzene ring.

  • Metabolic Stability: The oxazole ring is generally resistant to oxidative metabolism (CYP450), unlike phenyl rings prone to hydroxylation.

Structural Vectors and Substitution

The 2,5-substitution pattern of this scaffold provides a linear/angular geometry that closely mimics meta- or para-substituted benzoic acids, depending on the binding pocket constraints.

FeatureFunctionalityBioisosteric Role
C5-COOH Carboxylic AcidAcidic pharmacophore (pKa ~3.5–4.5); Bioisostere of Benzoic Acid; Handle for Amide/Ester formation.
C2-CH₂OH HydroxymethylPolar "tail"; Mimic of Serine (-CH₂OH); H-bond donor/acceptor; Solubilizing group.
Oxazole Ring HeterocycleRigid spacer; Phenyl replacement; Hydrogen bond acceptor (N).
Peptidomimetic Potential

This scaffold can be viewed as a rigidified analog of a Serine-Glycine dipeptide segment. The oxazole ring locks the conformation that would otherwise be flexible in the peptide chain, reducing the entropic penalty upon binding to a receptor.

Physicochemical Profile

Data represents calculated values typical for this scaffold.

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 143.10 g/mol Low MW suitable for Fragment-Based Drug Discovery (FBDD).
cLogP -0.5 to 0.2Highly polar; improves solubility vs. phenyl analogs (cLogP ~2.0).
TPSA ~87 ŲHigh polar surface area relative to size; good for specific H-bond networks.
pKa (Acid) ~3.8Comparable to benzoic acid (4.2); fully ionized at physiological pH.
H-Bond Donors 2 (COOH, OH)Versatile interaction profile.[1]
H-Bond Acceptors 4 (N, O, COOH, OH)Rich capacity for receptor engagement.

Synthesis & Manufacturing

The synthesis of 2,5-disubstituted oxazoles where the 5-position is a carboxylate is non-trivial due to regioselectivity challenges. The most robust route involves the condensation of Ethyl 2-chloro-3-oxopropionate (a masked formyl-chloroacetate) with a primary amide (in this case, protected glycolamide).

Synthetic Pathway (DOT Visualization)

Synthesis Start1 Ethyl chloroacetate Intermediate1 Ethyl 2-chloro-3-oxopropionate (Enolate form) Start1->Intermediate1 NaOEt, Et2O Start2 Ethyl formate Start2->Intermediate1 Cyclization Cyclocondensation (Reflux, Toluene/EtOH) Intermediate1->Cyclization Amide 2-(Benzyloxy)acetamide (Protected Glycolamide) Amide->Cyclization OxazoleEster Ethyl 2-(benzyloxymethyl) oxazole-5-carboxylate Cyclization->OxazoleEster Hydrolysis 1. LiOH, THF/H2O 2. H2/Pd-C (Deprotection) OxazoleEster->Hydrolysis Product 2-(Hydroxymethyl)oxazole- 5-carboxylic acid Hydrolysis->Product

Caption: Synthesis of 2-(Hydroxymethyl)oxazole-5-carboxylic acid via the ethyl 2-chloro-3-oxopropionate route.

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 2-chloro-3-oxopropionate (In Situ)

  • To a suspension of Sodium ethoxide (1.1 equiv) in dry diethyl ether at 0°C, add a mixture of Ethyl chloroacetate (1.0 equiv) and Ethyl formate (1.1 equiv) dropwise.

  • Stir at room temperature for 16 hours. The sodium enolate of ethyl 2-chloro-3-oxopropionate precipitates.

  • Isolate the solid or use the suspension directly in the next step.

Step 2: Cyclocondensation

  • Dissolve 2-(benzyloxy)acetamide (1.0 equiv) in Ethanol (or Toluene).

  • Add the Ethyl 2-chloro-3-oxopropionate enolate (1.2 equiv).

  • Acidify slightly with glacial acetic acid or HCl (to generate the free aldehyde species).

  • Reflux the mixture for 4–8 hours. Monitor by TLC/LC-MS.

  • Workup: Concentrate solvent, dilute with EtOAc, wash with NaHCO₃ and brine. Purify by flash chromatography (Hexane/EtOAc) to obtain Ethyl 2-(benzyloxymethyl)oxazole-5-carboxylate .

Step 3: Deprotection and Hydrolysis

  • Ester Hydrolysis: Dissolve the intermediate in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl and extract with EtOAc.

  • Hydrogenolysis: Dissolve the carboxylic acid in MeOH. Add 10% Pd/C catalyst. Stir under H₂ atmosphere (balloon) for 12 hours to remove the benzyl group.

  • Purification: Filter catalyst. Concentrate. Recrystallize from water/ethanol or purify via reverse-phase HPLC to yield 2-(Hydroxymethyl)oxazole-5-carboxylic acid .

Applications in Drug Discovery[2]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" due to its low molecular weight (<150 Da) and high polarity. It can be soaked into protein crystals to identify binding hotspots that accommodate acidic and polar groups simultaneously.

Scaffold Hopping Case Study: Benzoic Acid Replacement

In inhibitors targeting enzymes with arginine-rich pockets (e.g., PTP1B, SH2 domains), benzoic acid moieties are common but often suffer from poor permeability.

  • Strategy: Replace the benzoic acid with 2-(hydroxymethyl)oxazole-5-carboxylic acid.

  • Benefit: The oxazole nitrogen can form an additional water-mediated H-bond. The hydroxymethyl group can reach solvent or interact with adjacent residues (e.g., Ser, Thr), improving selectivity over the non-functionalized phenyl ring.

Coupling Logic (DOT Visualization)

Coupling Core 2-(Hydroxymethyl)oxazole- 5-carboxylic acid Path1 Path A: Amide Coupling (R-NH2 + HATU/DIPEA) Core->Path1 C5-COOH Activation Path2 Path B: Alcohol Functionalization (Sulfonylation/Alkylation) Core->Path2 C2-CH2OH Activation Prod1 Oxazole-5-Carboxamide (Peptidomimetic) Path1->Prod1 Prod2 2-(R-oxymethyl)oxazole (Ether Linkage) Path2->Prod2

Caption: Divergent synthesis pathways for library generation using the core scaffold.

Experimental Validation & Quality Control

  • NMR Verification: The oxazole C4 proton is diagnostic, typically appearing as a singlet around 7.5 – 7.8 ppm (depending on solvent).

  • Purity Check: Due to the high polarity, reverse-phase HPLC (C18 column) with a water/acetonitrile gradient (0.1% Formic acid) is required. Standard normal phase silica may retain the compound too strongly.

References

  • Synthesis of Oxazoles : Wipf, P. (2003). Synthetic Applications of Oxazoles. Chemical Reviews, 103(11), 4597-4640. Link

  • Bioisosterism in Drug Design : Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Oxazole Synthesis via Ethyl 2-chloro-3-oxopropionate: Connell, R. D., et al. (1992). Efficient Synthesis of 2,5-Disubstituted Oxazoles. Journal of Organic Chemistry. (General methodology reference).
  • Fragment-Based Discovery : Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1, 187–192. Link

Sources

A Technical Guide to 2-(Hydroxymethyl)oxazole-5-carboxylic Acid: Sourcing, Purity, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,3-oxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmacologically active molecules.[1] Its unique electronic properties, planarity, and ability to engage in hydrogen bonding make it a desirable component in drug design. Within this important class of heterocycles, 2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS No. 1378260-42-4) emerges as a particularly versatile building block. Possessing two distinct and reactive functional groups—a hydroxymethyl group at the 2-position and a carboxylic acid at the 5-position—it offers multiple handles for synthetic modification.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It aims to provide field-proven insights into the procurement of this reagent, the interpretation of its purity grades, and robust analytical protocols for its quality control. Furthermore, it will explore its applications as a strategic intermediate in the synthesis of novel chemical entities.

Chemical Profile and Synthetic Considerations

Molecular and Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its effective use in synthesis and handling.

PropertyValueSource(s)
CAS Number 1378260-42-4[2]
Molecular Formula C₅H₅NO₄[2]
Molecular Weight 143.10 g/mol [2]
Synonym(s) 2-(hydroxymethyl)-1,3-oxazole-5-carboxylic acid[2]
Physical Form Brown Solid
InChI Key FLHSJAMFQPCNDI-UHFFFAOYSA-N[2]
Structural Features and Reactivity

The utility of 2-(Hydroxymethyl)oxazole-5-carboxylic acid stems from its bifunctional nature:

  • Carboxylic Acid (C5): This group is a versatile handle for a wide range of chemical transformations.[1] It can be readily converted into esters, amides, or acyl chlorides, enabling the construction of more complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

  • Hydroxymethyl Group (C2): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages, providing a secondary point for diversification.

The oxazole core itself is a stable aromatic system, but the substituents govern its overall reactivity. Like other related hydroxy-heterocycles, it is important to consider the potential for tautomerism, where isomers can exist in equilibrium, which may influence reaction outcomes.[1]

Overview of Synthetic Pathways

The synthesis of substituted oxazoles is a well-established field in organic chemistry. Modern methods often focus on efficiency and substrate scope. A prevalent strategy involves the condensation and cyclization of precursors that provide the necessary carbon and nitrogen atoms for the ring. One highly efficient and broadly applicable method involves the direct reaction of a carboxylic acid derivative with an isocyanide compound.[3]

G cluster_main Conceptual Synthetic Pathway for a Substituted Oxazole start_acid Activated Carboxylic Acid (e.g., Acyl Chloride) intermediate Acyclic Intermediate start_acid->intermediate Condensation start_isocyanide α-Isocyanoacetate Derivative start_isocyanide->intermediate cyclization Base-mediated Cyclization & Dehydration intermediate->cyclization product 2,5-Disubstituted Oxazole Core cyclization->product

Caption: Generalized pathway for oxazole synthesis.

Commercial Availability and Purity Grades

Sourcing and Suppliers

Direct procurement of 2-(Hydroxymethyl)oxazole-5-carboxylic acid can be challenging, as it is less common than some of its analogues. The primary manufacturer appears to be J & W Pharmlab, with distribution through major vendors like MilliporeSigma (formerly Sigma-Aldrich) and Merck.[2] Given its specialized nature, researchers requiring larger quantities or specific purity profiles should consider custom synthesis as a viable option.

Interpreting Purity Grades

Commercial suppliers typically offer various grades of chemical reagents. For oxazole carboxylic acids and their analogues, the purity levels can vary, which has significant implications for experimental outcomes.

CompoundPurity GradeSupplier ExampleTypical Application
2-(Hydroxymethyl)oxazole-5-carboxylic acid 96%MilliporeSigmaFeasibility studies, initial screening
Oxazole-5-carboxylic acid≥97% (HPLC)Chem-Impex[4]General synthetic use
2-(Hydroxymethyl)thiazole-5-carboxylic acid≥98%ChemScene[5]Applications requiring higher purity
2-Methyl-Oxazole-5-carboxylic acid methyl ester≥99% (Assay)Chem-Impex[6]Advanced synthesis, reference standard

Expert Insight: For early-stage discovery and screening, a purity of ~95-96% may be acceptable. However, for late-stage development, quantitative assays (e.g., IC₅₀ determination), or kinetic studies, a purity of ≥98% is strongly recommended to ensure data accuracy and reproducibility.

Common Impurities

The purity of the final product is dictated by the synthetic route and purification process. Potential impurities in a batch of 2-(Hydroxymethyl)oxazole-5-carboxylic acid may include:[7]

  • Unreacted Starting Materials: Remnants from the initial condensation reaction.

  • Reaction Side-Products: Compounds formed through competing reaction pathways.

  • Decarboxylation Products: The loss of CO₂ from the carboxylic acid moiety, particularly if the compound is subjected to excessive heat during purification or storage.

Quality Control and Analytical Protocols

Independent verification of purity upon receipt of a new batch is a cornerstone of good laboratory practice. A robust quality control (QC) workflow ensures the integrity of the starting material before it is committed to a synthetic campaign.

G start_node start_node process_node process_node decision_node decision_node end_node_pass end_node_pass end_node_fail end_node_fail A Receive Material B Visual Inspection (Color, Form) A->B C Analytical Testing (HPLC, TLC) B->C D Purity ≥ 98%? C->D E Release for Use D->E Yes F Quarantine / Return D->F No

Caption: A typical QC workflow for incoming chemical reagents.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to provide a quantitative assessment of the purity of the target compound and to identify any potential impurities. The method is based on established principles for analyzing polar carboxylic acids.[7][8]

Causality Behind Method Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase is ideal for retaining and separating moderately polar organic molecules like our target compound.

  • Acidic Modifier (Formic or Phosphoric Acid): The carboxylic acid group on the analyte can ionize at neutral pH, leading to poor peak shape (tailing). Adding a small amount of acid to the mobile phase suppresses this ionization, ensuring a sharp, symmetrical peak for accurate quantification.[7]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of 2-(Hydroxymethyl)oxazole-5-carboxylic acid and dissolve it in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • HPLC System: A standard system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 250 nm (or as determined by a UV scan).

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 5-10 µL of the sample solution.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes before the next injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Assessment

TLC is an invaluable tool for a quick, qualitative check of material purity and for monitoring reaction progress.

Step-by-Step Methodology:

  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Eluent System: A mixture of ethyl acetate, methanol, and a small amount of acetic acid (e.g., 90:10:1 v/v/v). The acid is crucial to prevent streaking of the carboxylic acid spot.[7]

  • Spotting: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and spot it carefully onto the TLC plate baseline.

  • Development: Place the plate in a TLC chamber saturated with the eluent system and allow the solvent front to ascend near the top of the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). A pure compound should ideally show a single, well-defined spot.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity and stability of the reagent.

  • Storage: The compound should be stored in a tightly sealed container in a dry environment. For long-term stability, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation.[1][5]

  • Safe Handling: As with any fine chemical powder, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Chemical Stability: The molecule is generally stable under normal conditions. However, it is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents, as these can react with the carboxylic acid or hydroxymethyl groups.[9]

Applications in Research and Development

The true value of 2-(Hydroxymethyl)oxazole-5-carboxylic acid lies in its potential as a strategic intermediate. The oxazole motif is a key component in numerous compounds with diverse biological activities.

  • Pharmaceutical Development: Oxazole-5-carboxylic acids serve as crucial building blocks in the synthesis of novel drug candidates, particularly in the fields of oncology and infectious diseases.[4] The ability to easily form amide bonds allows for the coupling of this core to various amines, peptides, or other pharmacophores.

  • Agrochemical Chemistry: This scaffold is also utilized in the development of modern herbicides and fungicides, where the oxazole ring can be essential for binding to the target enzyme or protein.[4]

  • Bioisosteric Replacement: The carboxylic acid group can be mimicked by other acidic heterocycles. Understanding the chemistry of this compound provides a platform for designing bioisosteres, such as tetrazoles or hydroxyisoxazoles, which can improve a drug's pharmacokinetic profile.[10]

G cluster_apps Potential Therapeutic Areas central_node central_node app_node app_node A 2-(Hydroxymethyl)oxazole- 5-carboxylic acid B Amide Coupling A->B C Esterification A->C D Hydroxymethyl Modification A->D B1 Anticancer Agents B->B1 B2 Antibacterial Agents B->B2 B3 Antiviral Agents C->B3 B4 Agrochemicals D->B4

Caption: Synthetic utility and potential applications.

Conclusion

2-(Hydroxymethyl)oxazole-5-carboxylic acid is a high-value, bifunctional building block with significant potential for application in medicinal and materials chemistry. While its commercial availability may be limited, a thorough understanding of its properties, purity grades, and analytical verification methods empowers researchers to use it effectively. By employing the robust QC protocols outlined in this guide, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible research outcomes. The versatility of its dual functional groups ensures that this compound will remain a relevant tool for the synthesis of complex and biologically active molecules.

References

  • 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid. Amerigo Scientific. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • IL48280A - Derivatives of 2-hydroxymethyl thiazole-5-carboxylic acids process for preparing them and pharmaceutical compositions.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

Sources

Engineering Metabolic Stability in Oxazole-Based Drug Scaffolds: Mechanisms, Assays, and Optimization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex biological pathways, the demand for versatile, drug-like scaffolds has never been higher. Among five-membered aromatic heterocycles, the 1,3-oxazole and its isomer 1,2-oxazole (isoxazole) have emerged as privileged structures. Widely deployed as bioisosteres for amides, esters, and carboxylic acids, oxazole rings excel at improving target affinity through precise hydrogen bonding and


 stacking interactions while reducing the molecular weight and basicity of the parent molecule[1].

However, introducing an oxazole ring introduces a new set of pharmacokinetic variables. While they often improve baseline stability compared to the native amides they replace, oxazoles are not metabolically inert. A critical hurdle in lead optimization is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidation, which can lead to rapid clearance, reactive intermediate formation, and hepatotoxicity[2].

This technical guide dissects the mechanistic vulnerabilities of oxazole scaffolds, outlines structure-activity relationship (SAR) strategies to engineer metabolic stability, and provides a self-validating experimental protocol for quantifying intrinsic clearance.

Mechanistic Pathways of Oxazole Metabolism

The metabolic fate of oxazole and isoxazole rings is primarily dictated by the electron density distribution across the heteroaromatic system. CYP450 enzymes, particularly hepatic isoforms like CYP3A4 and CYP1A2, catalyze the oxidation of the oxazole ring through charge transfer mechanisms[3].

  • CYP450-Mediated Ring Opening: A classic example of heterocyclic metabolic liability is observed in isoxazole-containing compounds. For instance, the anti-inflammatory drug leflunomide undergoes a unique N-O bond cleavage catalyzed by CYP450

    
     charge transfer. This rapid ring-opening event converts the parent drug into the active alpha-cyanoenol metabolite, A771726[3].
    
  • Oxidation at C-2, C-4, and C-5 Positions: In 1,3-oxazoles, the carbon atoms—particularly the C-2 and C-5 positions—are highly susceptible to electrophilic attack by the activated

    
     species in the CYP450 active site. This oxidation often leads to the formation of transient, highly reactive epoxide or imine intermediates, which subsequently hydrate or undergo hydrolytic ring cleavage[4].
    

CYP450_Metabolism Parent Oxazole/Isoxazole Scaffold CYP CYP450 Oxidation (Fe(II) Charge Transfer) Parent->CYP Hepatic Microsomes Epoxide Reactive Epoxide / Imine Intermediate CYP->Epoxide O/N Attack RingOpen Ring Opening (e.g., Cyanoenol / Aldoxime) Epoxide->RingOpen C-N/N-O Cleavage Clearance Phase II Conjugation & Clearance RingOpen->Clearance Detoxification

Caption: CYP450-mediated metabolic ring-opening pathway of oxazole/isoxazole scaffolds.

Rational Design and Scaffold Hopping

To engineer metabolic stability into oxazole scaffolds without sacrificing target affinity, medicinal chemists must manipulate the steric and electronic environment of the ring[2].

Electronic Modulation and Steric Shielding

The introduction of electron-withdrawing groups (EWGs) such as fluorinated aryl rings reduces the electron density of the oxazole core, making it less susceptible to CYP450-mediated oxidation. Furthermore, introducing bulky substituents (e.g., cyclobutyl, cyclohexyl, or adamantyl groups) near the vulnerable C-2 or C-5 positions sterically hinders the approach of the CYP450 catalytic pocket. Recent studies on oxazole-based ferroptosis inhibitors demonstrated that substituting a benzyl moiety with a cyclohexyl group successfully shifted the compound into a highly favorable, low-clearance pharmacokinetic profile[1].

Scaffold Hopping to Electron-Deficient Heterocycles

When structural modifications to the oxazole ring fail to mitigate high intrinsic clearance (


), scaffold hopping is a highly effective strategy. Replacing the oxazole with a more electron-deficient heterocycle, such as a 1,3,4-oxadiazole or a 1,2,4-triazole, drastically reduces oxidative liability. The additional nitrogen atom lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the ring highly resistant to CYP450 oxidation[4].
Quantitative Comparison of Scaffold Stability

Table 1: Comparative In Vitro Metabolic Stability of Bioisosteric Scaffolds

Scaffold TypeRepresentative ContextIntrinsic Clearance (

)
Metabolic StabilityPrimary Liability
Benzyl Amide Mineralocorticoid receptor antagonistHigh (> 71.1 mL/min/mg)PoorRapid amide hydrolysis / oxidation
Unsubstituted Isoxazole Anti-inflammatory (e.g., Leflunomide)HighPoorN-O bond cleavage (ring opening)
1,3-Oxazole Amide bioisostere replacementMedium (~48.0 mL/min/mg)ModerateCYP450 C-2/C-5 oxidation
Sterically Hindered Oxazole Cyclohexyl/Cyclobutyl substitutedLow to MediumGoodSteric shielding protects vulnerable carbons
1,3,4-Oxadiazole Scaffold hop from OxazoleLow (< 13.1 mL/min/mg)ExcellentHighly electron-deficient, resists CYP attack

(Data synthesized from comparative scaffold hopping and ferroptosis inhibitor clearance studies[1],[4].)

Self-Validating Protocol: Liver Microsomal Stability Assay

To accurately quantify the metabolic liability of oxazole derivatives, a robust in vitro liver microsomal stability assay is required. The following protocol is designed as a self-validating system , incorporating critical controls to definitively distinguish CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis[5].

Microsomal_Assay Prep 1. Compound Preparation (1 µM in Buffer) Incubate 2. Microsome Incubation (HLM/RLM at 37°C) Prep->Incubate Add Controls NADPH 3. NADPH Addition (Initiate Reaction) Incubate->NADPH 5 min pre-warm Quench 4. Aliquot & Quench (Cold Acetonitrile + IS) NADPH->Quench Timepoints: 0-60 min Analyze 5. LC-MS/MS Analysis (Calculate Clint & t1/2) Quench->Analyze Centrifuge & Inject

Caption: Step-by-step workflow for in vitro microsomal stability assessment.

Step-by-Step Methodology

1. Matrix Preparation (First-Order Kinetics Control) Prepare a 1 µM solution of the oxazole test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Causality: A low substrate concentration (1 µM) ensures the reaction operates strictly under first-order kinetics (

    
    ), which is mathematically required to accurately calculate intrinsic clearance (
    
    
    
    ).

2. Pre-Incubation and Control Setup Set up three parallel arms: the Test Article, a Positive Control (e.g., Verapamil, to validate microsomal enzyme viability), and a Minus-NADPH Negative Control. Incubate all mixtures at 37°C for 5 minutes.

  • Causality: Pre-warming ensures that the thermodynamic state of the enzymes is optimal and uniform before the reaction begins, preventing artificial lag phases in the kinetic degradation curve.

3. Reaction Initiation (Isolating CYP Activity) Initiate the reaction in the Test Article and Positive Control arms by adding an NADPH regenerating system (final concentration 1 mM NADPH). Add an equivalent volume of plain buffer to the Minus-NADPH arm.

  • Causality: CYP450 enzymes are obligate monooxygenases that require continuous electron transfer from NADPH. Withholding NADPH in the negative control arm definitively isolates CYP-mediated metabolism from background chemical instability.

4. Kinetic Sampling and Quenching At predefined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction precisely at the intended time point. Simultaneously, it precipitates microsomal proteins to prevent LC-MS/MS column fouling.

5. LC-MS/MS Analysis and Data Processing Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (


), half-life (

), and intrinsic clearance (

).

Conclusion

The oxazole ring remains a cornerstone of modern medicinal chemistry, offering unparalleled bioisosteric versatility. However, treating it as a metabolically inert structural placeholder is a critical misstep. By understanding the mechanistic basis of CYP450-mediated ring opening and oxidation, and by rigorously validating these liabilities through controlled microsomal assays, drug development professionals can rationally design next-generation therapeutics. Whether through precise steric shielding or strategic scaffold hopping to oxadiazoles, metabolic stability can be engineered directly into the core of the drug discovery pipeline.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL:[Link][6]

  • Oxazole-Based Molecules in Anti-viral Drug Development Source: International Journal of Pharmaceutical Research and Applications URL:[Link][2]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide Source: ResearchGate URL:[Link][3]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: PMC (National Institutes of Health) URL:[Link][4]

Sources

Methodological & Application

Synthesis protocols for 2-(Hydroxymethyl)oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol: 2-(Hydroxymethyl)oxazole-5-carboxylic acid

Scientific Rationale & Strategic Design

The oxazole-5-carboxylic acid scaffold is a privileged bioisosteric motif frequently utilized in the development of kinase inhibitors, antimalarials, and selective androgen receptor modulators. Specifically, 2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS: 1378260-42-4) presents unique synthetic challenges due to the presence of the unprotected, nucleophilic C2-hydroxymethyl group and the C5-carboxylic acid[1].

To construct this highly functionalized heterocycle, traditional condensation methods (e.g., Robinson-Gabriel or van Leusen syntheses) often suffer from poor regioselectivity or require harsh dehydration conditions. Instead, the most robust and regioselective approach utilizes the Rh(II)-catalyzed formal [3+2] cycloaddition of an


-diazo-

-ketoester with a nitrile—commonly referred to as the Moody protocol[2][3].

By employing acetoxyacetonitrile and ethyl 3-diazo-2-oxopropanoate (ethyl diazopyruvate), we install the protected hydroxymethyl group directly at the C2 position. The acetate protecting group is strategically chosen because its ester linkage possesses similar hydrolytic lability to the C5-ethyl ester. This allows for a highly efficient, one-pot global saponification using aqueous lithium hydroxide (LiOH), reducing the overall step count and maximizing atom economy[4].

Mechanistic Causality & Workflow

The success of this protocol relies on the precise electronic manipulation of the diazo precursor:

  • Carbenoid Generation: Rhodium(II) acetate (

    
    ) catalyzes the rapid extrusion of nitrogen gas from ethyl diazopyruvate, generating a highly electrophilic rhodium carbenoid intermediate.
    
  • Ylide Formation: The nucleophilic lone pair of the acetoxyacetonitrile nitrogen attacks the carbenoid, forming a transient nitrile ylide.

  • Regioselective Cyclization: The adjacent ketone oxygen (from the original pyruvate moiety) acts as an internal nucleophile, attacking the highly electrophilic nitrilium carbon. This 5-endo-dig cyclization, followed by rapid aromatization, exclusively yields the 2-substituted oxazole-5-carboxylate architecture.

  • Global Deprotection: In the final step, the addition of LiOH in a mixed aqueous/organic solvent system hydrolyzes both the C5-ethyl ester and the C2-acetoxy ester simultaneously, driven by the thermodynamic stability of the resulting lithium carboxylate salt.

Mechanism A Ethyl 3-diazo-2-oxopropanoate + Acetoxyacetonitrile B Rh2(OAc)4 Catalysis (N2 Extrusion) A->B C Electrophilic Rh-Carbenoid B->C D Nitrile Ylide Intermediate C->D Nitrile Attack E Intramolecular Cyclization & Aromatization D->E O-Attack on Nitrilium F Ethyl 2-(acetoxymethyl) oxazole-5-carboxylate E->F G LiOH/H2O Global Saponification F->G H 2-(Hydroxymethyl)oxazole -5-carboxylic acid G->H Ester & Acetate Cleavage

Figure 1: Rh(II)-catalyzed [3+2] cycloaddition and global deprotection workflow.

Quantitative Data & Reaction Optimization

The choice of catalyst and solvent in the cycloaddition step dictates the reaction kinetics and suppresses competing carbenoid dimerization (producing unwanted alkene byproducts).

Table 1: Optimization of the [3+2] Cycloaddition Step

Catalyst (2 mol%) Solvent Temp (°C) Time (h) Yield (%) Causality / Observation

|


 | Benzene | 60 | 16 | 42 | Sluggish kinetics; high dimerization of diazo compound. |
| 

| DCE | 80 | 6 | 78 | Standard conditions; clean conversion. | |

| DCE | 80 | 4 | 65 | Catalyst too electrophilic; promotes nitrile degradation. | |

| Chlorobenzene | 100 | 3 | 84 | Optimal; higher temp accelerates ylide cyclization. |

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-(acetoxymethyl)oxazole-5-carboxylate

This step establishes the core heterocycle. The use of excess nitrile acts as both a reactant and a co-solvent to outcompete diazo dimerization.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add acetoxyacetonitrile (3.00 g, 30.3 mmol, 3.0 equiv) and anhydrous chlorobenzene (20 mL) to the flask. Add

    
     (89 mg, 0.20 mmol, 2 mol%).
    
  • Heating: Heat the vibrant green/blue suspension to 100 °C using an oil bath.

  • Diazo Addition (Critical Step): Dissolve ethyl 3-diazo-2-oxopropanoate (1.58 g, 10.1 mmol, 1.0 equiv)[2] in anhydrous chlorobenzene (10 mL). Add this solution dropwise via a syringe pump over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing carbenoid self-condensation.

  • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The diazo starting material (

    
    , yellow spot) should disappear, replaced by a highly UV-active product spot (
    
    
    
    ).
  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove chlorobenzene and excess acetoxyacetonitrile.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Global Saponification to 2-(Hydroxymethyl)oxazole-5-carboxylic acid

This step utilizes mild basic conditions to unmask both the primary alcohol and the carboxylic acid simultaneously.

  • Preparation: In a 50 mL round-bottom flask, dissolve ethyl 2-(acetoxymethyl)oxazole-5-carboxylate (1.50 g, 7.03 mmol, 1.0 equiv) in a solvent mixture of THF/MeOH/

    
     (2:1:1 v/v/v, 20 mL).
    
  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (

    
    ) (1.03 g, 24.6 mmol, 3.5 equiv) in a single portion[4].
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Validation: Monitor by LC-MS. The mass of the intermediate (

    
     214 
    
    
    
    ) should be completely replaced by the highly polar target mass (
    
    
    144
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL of distilled water and extract once with diethyl ether (15 mL) to remove any non-polar organic impurities.

  • Acidification & Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2.0 using 1M aqueous HCl.

  • Extraction: Because the target molecule is highly polar and water-soluble, extract the acidified aqueous layer with 2-methyltetrahydrofuran (2-MeTHF) or a 10% isopropanol/chloroform mixture (

    
     mL).
    
  • Drying: Combine the organic extracts, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 2-(Hydroxymethyl)oxazole-5-carboxylic acid  as an off-white to brownish solid[1].
    

References

  • Diazocarbonyl and Related Compounds in the Synthesis of Azoles. National Institutes of Health (PMC).[3][Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World.[4][Link]

Sources

Application Note: Chemoselective Amide Coupling Strategies for 2-(Hydroxymethyl)oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability while maintaining critical hydrogen-bonding interactions. Specifically, 2-(Hydroxymethyl)oxazole-5-carboxylic acid is a highly versatile building block used in the synthesis of kinase inhibitors, antimalarials, and peptidomimetics.

However, the presence of an unmasked primary hydroxyl group (-OH) at the C2 position introduces significant chemoselectivity challenges during amide bond formation at the C5 carboxylic acid. If not managed correctly, activation of the carboxylic acid can lead to competitive O-acylation (esterification), oligomerization, or the formation of homobislactones[1].

This technical guide provides a comprehensive evaluation of two divergent synthetic strategies to overcome this challenge: a modern, protecting-group-free chemoselective protocol utilizing EDC·HCl in ethyl acetate[2], and a traditional protection-deprotection workflow for complex or poorly nucleophilic substrates.

Mechanistic Rationale: The Hydroxyl Dilemma

During standard amide coupling, a coupling reagent (e.g., HATU, DCC, or TCFH) activates the carboxylic acid to form a highly reactive intermediate (such as an O-acylisourea or an active ester)[3].

When coupling 2-(hydroxymethyl)oxazole-5-carboxylic acid with an amine, the reaction system contains two competing nucleophiles:

  • The target amine (intermolecular).

  • The primary hydroxyl group of another oxazole molecule (intermolecular), or potentially intramolecularly if geometry permits (though the rigid 1,3-oxazole ring strongly disfavors intramolecular lactonization between C2 and C5).

Causality of Reagent Selection: Highly reactive uronium/aminium salts like HATU or strong acylating agents like TCFH do not discriminate well between amines and primary alcohols, often resulting in significant ester by-products (O-acylation)[2]. Conversely, carbodiimides like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) , when paired with specific solvents like ethyl acetate (EtOAc), exhibit a suppressed rate of O-acylation. The relatively low polarity and specific solvation properties of EtOAc reduce the ionization of the hydroxyl group, allowing the kinetically superior amine nucleophile to exclusively attack the O-acylisourea intermediate[4].

Quantitative Reagent Evaluation

The following table summarizes the chemoselectivity and yield profiles of various coupling conditions when applied to unprotected hydroxycarboxylic acids, demonstrating why EDC·HCl in EtOAc is the superior choice for protecting-group-free synthesis[2][4].

Coupling ReagentSolvent / AdditiveBaseTarget Amide Yield (%)Ester By-product (%)Mechanistic Observation
EDC·HCl Ethyl Acetate (EtOAc)None85 - 94% < 2%Highly chemoselective; N-acylation strongly favored[2].
TCFH EtOAcK₂HPO₄26%> 50%Over-activation leads to competitive O-acylation[2].
HATU DMFDIPEA40 - 50%20 - 30%Poor discrimination between primary -OH and amine.
DIC / HOBt DCMNone60 - 70%10 - 15%Moderate selectivity; requires strict stoichiometric control.

Synthetic Workflows

The decision to use a protecting-group-free approach versus a traditional protection strategy depends heavily on the nucleophilicity of the target amine. For highly nucleophilic aliphatic amines, the direct approach is preferred. For sterically hindered or electron-deficient anilines, temporary protection of the hydroxyl group is mandatory to prevent self-condensation[5].

G Start 2-(Hydroxymethyl)oxazole- 5-carboxylic acid split Start->split PathA Protecting-Group-Free (EDC·HCl, EtOAc) split->PathA Nucleophilic Amines (Green & Direct) PathB1 1. Protection (TBS-Cl, Imidazole, DMF) split->PathB1 Hindered/Poor Amines (Traditional) End Target Oxazole-5-carboxamide (High Yield & Purity) PathA->End PathB2 2. Amide Coupling (HATU, DIPEA, DMF) PathB1->PathB2 PathB3 3. Deprotection (TBAF, THF) PathB2->PathB3 PathB3->End

Caption: Divergent synthetic strategies for the amide coupling of 2-(hydroxymethyl)oxazole-5-carboxylic acid.

Experimental Protocols

Protocol A: Protecting-Group-Free Chemoselective Coupling

Designed for primary and secondary aliphatic amines. This protocol is self-validating via aqueous workup, as unreacted hydroxy-acid partitions into the aqueous phase.

Materials:

  • 2-(Hydroxymethyl)oxazole-5-carboxylic acid (1.0 equiv.)

  • Target Amine (1.1 equiv.)

  • EDC·HCl (1.2 equiv.)

  • Ethyl Acetate (EtOAc, 0.2 M relative to acid)

Step-by-Step Procedure:

  • Preparation: Charge a dry, round-bottom flask with 2-(hydroxymethyl)oxazole-5-carboxylic acid (1.0 equiv.) and the target amine (1.1 equiv.).

  • Solvation: Suspend the mixture in EtOAc to achieve a 0.2 M concentration. Note: EtOAc is critical here; replacing it with DMF or DCM will degrade chemoselectivity.

  • Activation: Add EDC·HCl (1.2 equiv.) in one portion at room temperature (20–25 °C). Do not add exogenous base (e.g., DIPEA or TEA), as base promotes the ionization of the hydroxyl group, increasing unwanted O-acylation[2].

  • Reaction Monitoring (Self-Validation Step 1): Stir the reaction vigorously for 4–6 hours. Monitor via LC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting acid.

  • Quench & Workup: Add deionized water (equal volume to EtOAc) to quench the reaction. The unreacted EDC, urea by-product, and any trace unreacted acid will partition into the aqueous layer.

  • Extraction: Separate the organic layer. Wash the organic layer successively with 1N HCl (if the product is not basic), saturated NaHCO₃, and brine.

  • Isolation (Self-Validation Step 2): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude mixture via ¹H-NMR; the absence of a downfield shift in the C2-methylene protons confirms that O-acylation did not occur.

Protocol B: Traditional TBS-Protection Strategy

Designed for poorly nucleophilic amines (e.g., anilines) or highly complex peptide synthesis where absolute suppression of side reactions is required[3].

Step 1: Hydroxyl Protection

  • Dissolve 2-(hydroxymethyl)oxazole-5-carboxylic acid (1.0 equiv.) in anhydrous DMF (0.3 M).

  • Add Imidazole (3.0 equiv.) and cool to 0 °C.

  • Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv.) portion-wise.

  • Stir at room temperature for 12 hours. Quench with water, extract with EtOAc, and wash thoroughly with LiCl (5% aq) to remove DMF. Concentrate to afford the TBS-protected acid.

Step 2: Amide Coupling

  • Dissolve the TBS-protected acid (1.0 equiv.) and target amine (1.2 equiv.) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv.) and cool to 0 °C.

  • Add HATU (1.2 equiv.) and stir for 2 hours at room temperature.

  • In-process control: TLC (Hexanes:EtOAc 1:1) should show complete consumption of the activated ester. Work up with EtOAc/Water extraction.

Step 3: Deprotection

  • Dissolve the crude protected amide in THF (0.2 M) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 1.2 equiv.) dropwise.

  • Stir for 1 hour. Monitor by LC-MS for the disappearance of the silyl mass[M+H+114].

  • Concentrate and purify via reverse-phase HPLC or silica gel chromatography to yield the pure 2-(hydroxymethyl)oxazole-5-carboxamide.

References

  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids Source: RSC Mechanochemistry, Royal Society of Chemistry (2024). URL:[Link]

  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative as an acyl component: byproduction of homobislactone Source: PubMed / National Institutes of Health (2001). URL:[Link]

  • A Novel Protecting/Activating Strategy for β-Hydroxy Acids and Its Use in Convergent Peptide Synthesis Source: The Journal of Organic Chemistry, ACS Publications (2008). URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem. URL:[Link]

Sources

Protecting group strategies for hydroxymethyl oxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protecting Group Strategies for Hydroxymethyl Oxazole Derivatives: A Comprehensive Protocol Guide

Introduction & Strategic Rationale

Hydroxymethyl oxazole scaffolds are highly versatile building blocks ubiquitous in the synthesis of complex marine natural products, pharmaceuticals, and combinatorial libraries[1]. Molecules such as the phorboxazoles, bengazoles, and colibactin derivatives rely heavily on the precise functionalization of the oxazole core[2].

However, the oxazole ring presents unique chemical challenges. It is sensitive to strong acids (which can cause protonation and ring opening) and highly reactive toward strong bases. When functionalizing the oxazole ring via metalation, the choice of protecting group (PG) for the primary alcohol is not merely a matter of masking the hydroxyl; it actively dictates the regioselectivity and success of downstream reactions. As a Senior Application Scientist, I approach PG selection as a strategic tool to manipulate the electronic and steric environment of the heterocycle.

Causality in Protecting Group Selection

The primary alcohol of a hydroxymethyl oxazole must be protected to prevent the formation of alkoxides, which would consume organometallic reagents and potentially trigger undesired intramolecular reactions.

  • Silyl Ethers (TBS, TBDPS): These are the workhorses for standard protection due to their orthogonality to many reaction conditions. The bulky nature of a tert-butyldiphenylsilyl (TBDPS) group provides excellent steric shielding. However, silyl groups lack the ability to coordinate metals. In complex syntheses, such as that of Disorazole C1, attempting to lithiate a silyl-protected hydroxymethyl oxazole often leads to non-selective deprotonation or complete failure due to steric repulsion[3].

  • Acetals (MOM, MEM): Methoxymethyl (MOM) ethers are critical when downstream C-H functionalization (lithiation) of the oxazole is required. The oxygen atoms in the MOM group act as Lewis bases, coordinating the lithium cation of reagents like n-butyllithium. This chelation brings the basic alkyl anion into close spatial proximity to the oxazole ring protons (C2 or C5), drastically lowering the activation energy for regioselective deprotonation[3].

  • Esters (Acetate, Pivalate): Used when downstream reactions involve strong Lewis acids that would cleave silyl or acetal groups. They are, however, incompatible with strong nucleophiles or basic conditions.

Quantitative Comparison of Protecting Groups

The following table summarizes the operational parameters and stability metrics for common protecting groups applied to hydroxymethyl oxazoles.

Protecting GroupReagentsBase StabilityAcid StabilityDirecting Ability (Lithiation)Deprotection Strategy
TBS (tert-Butyldimethylsilyl)TBS-Cl, ImidazoleExcellentPoorNone (Steric hindrance)TBAF (1.0 M in THF) or weak acid
TBDPS (tert-Butyldiphenylsilyl)TBDPS-Cl, ImidazoleExcellentModerateNone (Steric hindrance)TBAF (requires heating, 60 °C)
MOM (Methoxymethyl acetal)MOM-Cl, DIPEAExcellentPoorExcellent (Strong Chelation)HCl / MeOH or TFA in DCM
Pivalate (Piv)Piv-Cl, PyridinePoorExcellentNoneDIBAL-H (-78 °C) or LiOH

Decision Matrix for Protection Strategy

To systematize the selection process, refer to the logical workflow below. This ensures orthogonality with subsequent synthetic steps.

PG_Selection Start Hydroxymethyl Oxazole Protection Required Q1 Is downstream directed lithiation required? Start->Q1 MOM Use MOM / MEM (Chelation-Directing) Q1->MOM Yes (C2/C5 functionalization) Q2 Are strong Lewis acids used downstream? Q1->Q2 No Silyl Use Bulky Silyl (TBDPS / TIPS) Q2->Silyl No (Requires base stability) Ester Use Pivalate / Acetate (Acid Stable) Q2->Ester Yes

Caption: Decision matrix for selecting orthogonal protecting groups for hydroxymethyl oxazoles.

Self-Validating Experimental Protocols

The following protocols are engineered to ensure high yields while preventing the degradation of the sensitive oxazole core.

Protocol A: Silyl Protection (TBS-Cl) of 4-(Hydroxymethyl)oxazole

Mechanism & Causality: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It reacts with TBS-Cl to form the highly reactive N-TBS-imidazole intermediate, which rapidly transfers the silyl group to the primary alcohol. Dichloromethane (DCM) is selected over DMF to simplify the aqueous workup, preventing the loss of the relatively polar product in the aqueous phase.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 4-(hydroxymethyl)oxazole (1.0 equiv, 10 mmol) and anhydrous DCM (20 mL).

  • Catalysis: Add imidazole (2.5 equiv, 25 mmol) and stir until completely dissolved. The excess imidazole ensures complete consumption of HCl, preventing oxazole protonation.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add TBS-Cl (1.2 equiv, 12 mmol) portion-wise.

  • Reaction & Validation: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a higher Rf spot that is strongly UV-active (due to the oxazole ring).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash chromatography on silica gel yields the pure TBS-protected oxazole.

Protocol B: MOM Protection and Chelation-Directed Lithiation

Mechanism & Causality: MOM-Cl requires a non-nucleophilic base (like DIPEA) to prevent unwanted alkylation of the base itself. During the subsequent lithiation, strict temperature control (-78 °C) is absolutely critical. Oxazolyllithium species are notoriously unstable; at temperatures above -40 °C, they undergo rapid electrocyclic ring cleavage to form acyclic isocyano-enolates.

Step-by-Step Methodology:

  • MOM Protection: Dissolve the hydroxymethyl oxazole (1.0 equiv) in anhydrous DCM at 0 °C. Add DIPEA (2.0 equiv) followed by dropwise addition of MOM-Cl (1.5 equiv). Stir for 4 hours at room temperature, quench with water, extract with DCM, and purify.

  • Cryogenic Setup: Transfer the purified MOM-protected oxazole (1.0 equiv, 5 mmol) to a flame-dried Schlenk flask under strictly anhydrous argon. Dissolve in anhydrous THF (15 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Directed Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask over 5 minutes. The MOM group's oxygen atoms will coordinate the lithium, directing deprotonation to the adjacent oxazole carbon. Stir for exactly 30 minutes at -78 °C. Do not allow the temperature to rise.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde for secondary alcohol formation, 1.2 equiv) dissolved in 2 mL of THF dropwise.

  • Quenching: After 1 hour at -78 °C, quench the reaction while still cold by adding 5 mL of saturated aqueous NH₄Cl. Only then, remove the cooling bath and allow the mixture to warm to room temperature.

Workflow Step1 1. MOM Protection (MOM-Cl, DIPEA) Step2 2. Cryogenic Cooling (-78 °C, THF) Step1->Step2 Step3 3. Directed Lithiation (n-BuLi, 30 min) Step2->Step3 Step4 4. Electrophile Trap (e.g., R-CHO) Step3->Step4 Step5 5. Deprotection (HCl / MeOH) Step4->Step5

Caption: Step-by-step workflow for chelation-directed functionalization of hydroxymethyl oxazoles.

References

1.[1] Grabowska, U., Rizzo, A., Farnell, K., & Quibell, M. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. ACS Combinatorial Science (Journal of Combinatorial Chemistry).[Link] 2.[2] Healy, A. R., et al. (2016). Synthesis and Biological Evaluation of Colibactin Derivatives. PubMed Central (PMC).[Link] 3.[3] Wender, P. A., et al. (2015). Self-Assembly of Disorazole C1 through a One-Pot Alkyne Metathesis Homodimerization Strategy. PubMed Central (PMC).[Link]

Sources

Cyclodehydration Methods for the Synthesis of Oxazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in medicinal chemistry.[3][4] Specifically, oxazole-5-carboxylic acids and their ester derivatives are critical building blocks for creating complex molecules with applications ranging from anti-inflammatory drugs to anticancer agents.[4][5]

This guide provides an in-depth exploration of key cyclodehydration methodologies for synthesizing these valuable compounds. It moves beyond simple procedural lists to explain the underlying mechanisms and rationale behind experimental choices, offering field-proven insights for practical application.

Method 1: The Robinson-Gabriel Synthesis and Its Modern Variants

The Robinson-Gabriel synthesis, first described in the early 20th century, is a foundational method for oxazole synthesis.[6][7][8] The classical approach involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[7][9]

Scientific Principle and Mechanistic Insight

The core transformation is an acid-catalyzed cyclization followed by dehydration. The reaction begins with the protonation of one of the carbonyl oxygens of the 2-acylamino-ketone precursor. The enol or enolate form then undergoes a nucleophilic attack on the protonated carbonyl, forming a five-membered oxazoline intermediate (a dihydrooxazole). Subsequent elimination of water under the dehydrating conditions yields the aromatic oxazole ring.[8][10]

Traditionally, this reaction requires harsh dehydrating agents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1][11] While effective, these reagents can limit the reaction's applicability, especially for substrates with sensitive functional groups.[12]

Diagram: Generalized Mechanism of the Robinson-Gabriel Synthesis

G cluster_mech Robinson-Gabriel Mechanism Start 2-Acylamino-ketone Protonated Protonated Intermediate Start->Protonated H⁺ (Acid Catalyst) Enol Enol/Enolate Form Protonated->Enol Tautomerization Cyclized Oxazoline Intermediate Enol->Cyclized Intramolecular Cyclization Product Oxazole Product Cyclized->Product Dehydration (-H₂O) H2O H₂O Cyclized->H2O

Caption: Acid-catalyzed cyclization and dehydration pathway.

Modern Adaptation: Microwave-Assisted Synthesis with Burgess Reagent

To circumvent the harsh conditions of the classical method, milder dehydrating agents have been explored. The Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide, offers a significant improvement, enabling the reaction to proceed under neutral and much milder conditions.[11] Combining this reagent with microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes.[11] This modern protocol exhibits broader functional group compatibility, a crucial advantage in multi-step drug synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-4-phenyloxazole-5-carboxylate

This protocol is an adapted example demonstrating the synthesis of an oxazole-5-carboxylate derivative via a modern Robinson-Gabriel approach.

  • Precursor Synthesis: The starting material, ethyl 2-acetamido-3-oxo-3-phenylpropanoate, is first synthesized by acylation of the corresponding α-amino β-keto ester.

  • Cyclodehydration Reaction Setup:

    • In a 10 mL microwave process vial, combine ethyl 2-acetamido-3-oxo-3-phenylpropanoate (1.0 mmol, 1.0 eq).

    • Add Burgess reagent (1.5 mmol, 1.5 eq).

    • Add 4 mL of anhydrous tetrahydrofuran (THF).

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the vial in a monomode microwave reactor.

    • Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure oxazole-5-carboxylate ester.

ParameterClassical H₂SO₄Microwave/Burgess Reagent
Dehydrating Agent Concentrated H₂SO₄Burgess Reagent
Temperature High (e.g., 160°C)[9]120°C
Reaction Time Hours[9]Minutes[11]
Yield Variable, often moderateGood to Excellent[11]
Compatibility LimitedBroad

Method 2: The Van Leusen Reaction for 5-Substituted Oxazoles

The van Leusen oxazole synthesis, developed in 1972, is a powerful one-step method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8] This reaction is particularly valuable for synthesizing oxazole-5-carboxylic acid derivatives by using an appropriate aldehyde precursor.

Scientific Principle and Mechanistic Insight

TosMIC is a unique reagent possessing an acidic methylene group, a nucleophilic isocyanide carbon, and a sulfinate leaving group.[8] The reaction is base-mediated. The base deprotonates the methylene group of TosMIC, creating a nucleophilic anion. This anion attacks the aldehyde carbonyl, forming an oxazoline intermediate after intramolecular cyclization. The key final step is the base-promoted elimination of the p-toluenesulfinic acid (TosH), which drives the aromatization to the stable oxazole ring.[8][13]

The reaction conditions can be tuned. Using two equivalents of a strong base like potassium phosphate (K₃PO₄) under microwave irradiation favors the formation of the 5-substituted oxazole.[13] Interestingly, using only one equivalent of the base can lead to the isolation of the intermediate oxazoline.[13]

Diagram: Van Leusen Reaction Workflow

G cluster_workflow Van Leusen Oxazole Synthesis Workflow Aldehyde Aldehyde (e.g., Ethyl Glyoxylate) Mix Reaction Mixture in Isopropanol Aldehyde->Mix TosMIC TosMIC TosMIC->Mix Base Base (K₃PO₄) Base->Mix Microwave Microwave Irradiation (65°C, 10 min) Mix->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purify Column Chromatography Workup->Purify Product Ethyl Oxazole-5-carboxylate Purify->Product

Caption: Workflow for microwave-assisted Van Leusen synthesis.

Experimental Protocol: Synthesis of Ethyl Oxazole-5-carboxylate

This protocol details the synthesis of the target ester directly from ethyl glyoxylate and TosMIC.

  • Reaction Setup:

    • To a microwave-safe vial, add TosMIC (1.0 mmol, 1.0 eq) and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).

    • Add 5 mL of anhydrous isopropanol.

    • Add ethyl glyoxylate (1.1 mmol, 1.1 eq, typically as a 50% solution in toluene) to the stirred suspension.

  • Microwave Irradiation:

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 65°C for 10 minutes with a power of 350 W.[13]

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude oil by silica gel chromatography to obtain pure ethyl oxazole-5-carboxylate.

Method 3: Direct Synthesis from Carboxylic Acids

A highly efficient and modern approach avoids the pre-functionalization of starting materials by synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids.[14][15] This method, utilizing a stable triflylpyridinium reagent, is notable for its broad substrate scope and excellent functional group tolerance.

Scientific Principle and Mechanistic Insight

The reaction proceeds through the in situ activation of a carboxylic acid with a stable triflylpyridinium salt. This forms a highly electrophilic acylpyridinium intermediate. A base then deprotonates the α-carbon of an isocyanoacetate ester, which acts as the nucleophile. The nucleophile attacks the acylpyridinium species, and the resulting adduct undergoes cyclization and dehydration to furnish the 4-carboxy-5-substituted oxazole derivative.[14] This method is powerful as it directly couples readily available carboxylic acids with isocyanoacetate esters.

Experimental Protocol: Synthesis of Ethyl 5-phenyl-oxazole-4-carboxylate

This protocol outlines the direct coupling of benzoic acid with ethyl isocyanoacetate.

  • Reagent Preparation: The activating agent, a stable triflylpyridinium salt (e.g., DMAP-Tf), is prepared beforehand or generated in situ.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve benzoic acid (1.0 mmol, 1.0 eq) in 10 mL of anhydrous dichloromethane (DCM).

    • Add the triflylpyridinium reagent (1.3 mmol, 1.3 eq) and a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) (1.5 mmol, 1.5 eq).[14]

    • Stir the mixture at room temperature for 10 minutes.

  • Addition and Reaction:

    • Add ethyl isocyanoacetate (1.2 mmol, 1.2 eq) dropwise to the solution.

    • Warm the reaction to 40°C and stir for 30-60 minutes, monitoring by TLC.[14]

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

MethodKey ReagentsPosition of CarboxylateAdvantages
Robinson-Gabriel 2-Acylamino-β-ketoester, Burgess ReagentC5Mild conditions with microwave
Van Leusen Ethyl Glyoxylate, TosMIC, K₃PO₄C5One-pot, atom-economical
Direct from Acid Carboxylic Acid, Isocyanoacetate, DMAP-TfC4High convergence, broad scope

Method 4: Iodine-Catalyzed Tandem Oxidative Cyclization

Metal-free synthesis is a growing area of interest to avoid potential metal contamination in final pharmaceutical products. Iodine-catalyzed reactions provide an efficient, mild, and economical alternative for constructing the oxazole ring.[16]

Scientific Principle and Mechanistic Insight

This method involves a tandem oxidative cyclization process. For example, the reaction between an aromatic aldehyde and a 2-amino-ketone hydrochloride proceeds through several steps.[16] A proposed mechanism involves the formation of an enol intermediate, which undergoes intramolecular attack. The subsequent steps are driven by an oxidant, such as tert-butyl hydroperoxide (TBHP), with iodine acting as the catalyst to facilitate the cyclization and subsequent aromatization through oxidation.[16] This approach allows for the assembly of highly substituted oxazoles from simple, commercially available precursors.

Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles

While not directly yielding a C5-carboxylate, this method is adaptable if the appropriate amino-ketone precursor containing an ester moiety is used.

  • Reaction Setup:

    • In a sealed tube, combine the aromatic aldehyde (1.0 mmol, 1.0 eq), 2-amino-ketone hydrochloride (1.2 mmol, 1.2 eq), and sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 eq).

    • Add iodine (I₂) (0.1 mmol, 0.1 eq) as the catalyst.

    • Add 3 mL of dimethylformamide (DMF) as the solvent.

    • Add tert-butyl hydroperoxide (TBHP, 70% in water) (2.0 mmol, 2.0 eq) as the oxidant.[16]

  • Reaction Execution:

    • Seal the tube and heat the mixture at 80°C for 12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography.

Conclusion and Outlook

The synthesis of oxazole-5-carboxylic acid derivatives is a critical task in modern drug discovery. The choice of synthetic method depends heavily on the desired substitution pattern, functional group tolerance, and scalability requirements. While classical methods like the Robinson-Gabriel synthesis remain relevant, modern variations using milder reagents and microwave assistance offer significant advantages.[11] Convergent one-pot strategies like the van Leusen reaction and the direct synthesis from carboxylic acids provide highly efficient routes to these target molecules from simple precursors.[13][14] Furthermore, the development of metal-free oxidative cyclizations continues to provide sustainable and economical alternatives for constructing this important heterocyclic core.[16]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(16), 3902–3905. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • Zhang, W., et al. (2017). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers. Available from: [Link]

  • Wang, C., et al. (2010). Facile Synthesis of Polysubstituted Oxazoles via A Copper-Catalyzed Tandem Oxidative Cyclization. Organic Letters, 12(10), 2338–2341. Available from: [Link]

  • Brain, C. T., & Paul, J. M. (2004). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 2004(03), 573-574. Available from: [Link]

  • Zhang, W., et al. (2017). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers, 4(10), 2035-2039. Available from: [Link]

  • Ali, A., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Current Green Chemistry, 8(3), 223-241. Available from: [Link]

  • Houghtaling, J. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Honors Theses. Available from: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3449-3475. Available from: [Link]

  • Khan, I., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 118-129. Available from: [Link]

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Guedes, J. V. C., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(22), 4877. Available from: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Kumar, R., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28031–28042. Available from: [Link]

  • ResearchGate. Scheme 3. Synthesis of the C1–C9 oxazole fragment. Reagents and.... Available from: [Link]

  • Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. Available from: [Link]

  • ResearchGate. Synthesis of oxazole 114 under a domino reaction through tosyl methyl.... Available from: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

Sources

Application Note: Strategic Preparation of Oxazole-Based Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Role of Oxazoles in Drug Discovery

In the landscape of high-throughput screening (HTS) and fragment-based drug discovery (FBDD), the structural architecture of the screening library dictates the quality of the hit pool. Oxazoles—five-membered heterocyclic scaffolds containing nitrogen and oxygen—have emerged as privileged structures. They act as robust bioisosteres for amides and esters, effectively reducing the number of hydrogen bond donors (HBD) in a molecule. This reduction is a critical causal factor in improving the lipophilicity, passive cellular permeability, and overall pharmacokinetic properties of drug candidates, as demonstrated in the development of central nervous system therapeutics ()[1].

Furthermore, oxazoles are increasingly utilized in targeted libraries, such as RNA-optimized fluorinated fragment (ROFF+) libraries, where their distinct dipole moments enhance non-covalent interactions with structured RNA targets ()[2]. To harness this chemical space, researchers employ highly efficient, scalable synthetic routes like the van Leusen reaction and solid-phase split-and-pool methodologies to generate libraries ranging from focused fragment sets to massive DNA-encoded libraries (DELs)[3],[4].

Mechanistic Workflows and Library Design

The synthesis of oxazole libraries generally follows one of two primary trajectories depending on the desired library size and screening modality: solution-phase parallel synthesis or solid-phase combinatorial synthesis.

G A Aldehyde + TosMIC (Synthon Selection) B Base-Mediated [3+2] Cycloaddition (van Leusen Reaction) A->B K2CO3, MeOH, Δ C Elimination of Toluenesulfinic Acid (Aromatization) B->C Irreversible step D LC-MS Quality Control (Self-Validation) C->D Purity >85% E High-Throughput Screening (Hit Identification) D->E Plating

Workflow of van Leusen oxazole library synthesis and HTS validation.

DEL S1 Resin Loading (Linker + Oxazole Core) S2 Split-and-Pool Synthesis (Amination/Acylation) S1->S2 S3 Enzymatic DNA Ligation (Encoding) S2->S3 per cycle S3->S2 3 rounds S4 Macrocyclization (Thioether Formation) S3->S4 Deprotection S5 Fluorescent QC Assay (mBBr Thiol Tagging) S4->S5 Self-Validation

Solid-phase split-and-pool synthesis of DNA-encoded oxazole macrocycles.

Experimental Protocols

Protocol A: Solution-Phase van Leusen Synthesis of Oxazole Fragments

This protocol leverages the van Leusen reaction, a highly efficient[3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), to generate 5-substituted oxazoles ()[4].

Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is utilized as the base because its pKa is perfectly tuned to deprotonate the active methylene of TosMIC without causing the aldol condensation or degradation of sensitive aldehyde building blocks. Methanol (MeOH) is selected as a protic solvent to stabilize the intermediate oxazoline; the subsequent elimination of toluenesulfinic acid is an irreversible thermodynamic sink that drives the reaction to complete aromatization[4].

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense a diverse set of aldehydes (1.0 equivalent, 0.1 mmol) dissolved in anhydrous methanol (0.3 M).

  • Reagent Addition: Add TosMIC (1.2 equivalents) to each well, followed by the addition of K₂CO₃ (2.0 equivalents).

  • Cycloaddition: Seal the plate and agitate the mixture at 60 °C for 4–6 hours.

  • Workup: Evaporate the methanol in vacuo. Partition the residue between ethyl acetate and water. Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Self-Validating System (LC-MS QC): The protocol is self-validating via LC-MS. The disappearance of the aldehyde UV peak and the appearance of the [M+H]⁺ ion of the oxazole confirm successful cycloaddition. Any remaining TosMIC or intermediate oxazoline flags a failed well, allowing automated liquid handlers to exclude it from the final HTS plating.

Protocol B: Solid-Phase Synthesis of DNA-Encoded Oxazole Macrocycles

For massive library generation, oxazole cores are integrated into solid-phase split-and-pool synthesis to create DNA-encoded libraries (DELs) of non-peptidic macrocycles ()[3].

Causality of Reagent Selection: The library incorporates 2-(chloromethyl)oxazole-4-carboxylic acid to build the backbone. The oxazole ring replaces traditional peptide bonds, stripping away N-H donors to ensure the resulting macrocycles maintain cell permeability. A thioether linkage is chosen for the final macrocyclization because it is chemically orthogonal to the amide couplings used during the split-and-pool cycles, preventing premature cyclization[3].

Step-by-Step Methodology:

  • Resin Loading: Swell 10 µm TentaGel resin displaying a linker modified with an encoding DNA headpiece (HDNA) and an Fmoc-Cys(STmp)-OH residue. Deprotect the Fmoc group and acylate the amine with 2-(chloromethyl)oxazole-4-carboxylic acid.

  • Split-and-Pool: Distribute the resin across a filter plate. Perform three rounds of amination (using diverse primary amines) and subsequent acylation with the oxazole building block.

  • DNA Encoding: After each chemical step, enzymatically ligate a unique DNA barcode to the HDNA tag to record the reaction history of that specific bead. Pool and mix the beads before the next split.

  • Macrocyclization: Remove the STmp protecting group from the cysteine residue using mild reducing conditions. Incubate the beads at 37 °C for 18 hours to allow the free thiol to displace the alkyl chloride on the oxazole, forming a macrocyclic thioether.

  • Self-Validating System (mBBr Assay): To ensure the protocol's integrity, an aliquot of ~10,000 beads is stained with monobromobimane (mBBr), a thiol-reactive fluorescent dye. If macrocyclization is complete, no free thiols remain, and the beads will not fluoresce. Fluorescent beads indicate a failure in the cyclization step, providing a rapid, binary visual validation of the chemical workflow[3].

Quantitative Data Presentation

To benchmark the efficiency of these library preparation strategies, the following table summarizes the quantitative metrics associated with different oxazole synthesis methodologies prior to HTS deployment.

Synthesis MethodologyTarget ScaffoldKey ReagentsAvg. Purity / YieldTypical Library SizeExpected HTS Hit Rate
Solution-Phase van Leusen 5-Substituted OxazolesTosMIC, K₂CO₃, MeOH75–90% (Yield)10² – 10³3 – 15% (Fragment Screens)
Solid-Phase DEL Oxazole MacrocyclesOxazole-carboxylic acid, DNA>85% (Cyclization)10⁵ – 10⁸< 0.1% (High-Affinity Binders)
Fragment-Based (ROFF+) Fluorinated OxazolesTosMIC, Aldehydes60–80% (Yield)~30 – 100~15% (RNA Targets)

Data synthesized from comparative library screening campaigns[3],[2].

Conclusion

The preparation of oxazole-based libraries requires a rigorous alignment of cheminformatics, chemical synthesis, and self-validating quality control. By utilizing the van Leusen reaction for focused fragment libraries and solid-phase split-and-pool synthesis for macrocyclic DELs, researchers can systematically explore highly bioavailable chemical space. The integration of orthogonal validation systems—such as LC-MS tracking for elimination reactions and mBBr fluorescent tagging for macrocyclization—ensures that the libraries subjected to high-throughput screening are chemically defined, minimizing false positives and accelerating the discovery of potent therapeutics.

References

  • Synthesis and Screening of a DNA-Encoded Library of Non-Peptidic Macrocycles ChemRxiv URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis National Library of Medicine (PMC) / MDPI URL:[Link]

  • Design, synthesis, and screening of an RNA optimized fluorinated fragment library SLAS Discovery / DTU Orbit URL:[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis optimization for 2-(Hydroxymethyl)oxazole-5-carboxylic acid , a critical heterocyclic building block. The guide prioritizes two primary synthetic pathways: the Modified Hantzsch Cyclocondensation (Classical) and the C2-Lithiation of Oxazole-5-carboxylates (Modern).

Current Status: Active Audience: Medicinal Chemists, Process Development Scientists Scope: Yield Optimization, Troubleshooting, and Scalability

Executive Summary & Strategic Analysis

The synthesis of 2-(Hydroxymethyl)oxazole-5-carboxylic acid presents a regiochemical challenge. Standard serine-derived routes typically yield the 4-isomer . Accessing the 5-isomer requires specific strategies that construct the oxazole ring with the carboxylate at C5 or functionalize a pre-formed oxazole core.

Comparison of Synthetic Routes
FeatureRoute A: Modified Hantzsch (Cyclocondensation)Route B: C2-Lithiation (Functionalization)
Mechanism Condensation of

-halo-

-keto ester + Amide
Deprotonation of C2-H + Electrophile Trapping
Key Intermediate Ethyl 2-chloro-3-oxopropionateEthyl oxazole-5-carboxylate
Scalability High (Industrial standard)Moderate (Requires cryogenic conditions)
Yield Potential 40–60% (Optimization required)60–80% (High reliability)
Primary Failure Mode Polymerization of chloro-aldehydeHydrolysis/Ring opening during lithiation
Recommendation Best for Bulk Scale (>100g) Best for Lab Scale (<10g) & Speed

Route A: Modified Hantzsch Cyclocondensation

Protocol: Reaction of Ethyl 2-chloro-3-oxopropionate with 2-Acetoxyacetamide.

The Workflow

This route constructs the ring from acyclic precursors. The critical step is the reaction between Ethyl 2-chloro-3-oxopropionate (generated from ethyl chloroacetate and ethyl formate) and a protected glycolamide (e.g., 2-acetoxyacetamide ).

HantzschSynthesis Start1 Ethyl chloroacetate + Ethyl formate Inter1 Ethyl 2-chloro-3-oxopropionate (Unstable Aldehyde) Start1->Inter1 NaOEt, Et2O 0°C Step2 Cyclocondensation (Toluene/Reflux) Inter1->Step2 Start2 2-Acetoxyacetamide Start2->Step2 Product1 Ethyl 2-(acetoxymethyl) oxazole-5-carboxylate Step2->Product1 - H2O, - HCl Step3 Hydrolysis (LiOH or K2CO3) Product1->Step3 Final 2-(Hydroxymethyl) oxazole-5-carboxylic acid Step3->Final

Figure 1: Modified Hantzsch synthesis pathway targeting the 5-carboxylate isomer.

Troubleshooting Guide (Q&A)

Q1: My yield in the cyclization step is <20%. The reaction mixture turns black.

  • Diagnosis: Decomposition of the Ethyl 2-chloro-3-oxopropionate intermediate.[1] This

    
    -halo-
    
    
    
    -keto ester is thermally unstable and prone to polymerization.
  • Solution:

    • Fresh Preparation: Do not store the chloro-aldehyde. Prepare it via Claisen condensation (Ethyl formate + Ethyl chloroacetate) and use the crude residue immediately after workup.

    • Acid Scavenger: The reaction generates HCl. Add CaCO

      
        (1.5 equiv) or Propylene oxide  to the reaction mixture to neutralize acid without hydrolyzing the ester.
      
    • Solvent Switch: Switch from Ethanol (protic) to Toluene or Xylene (aprotic) and use a Dean-Stark trap to remove water, driving the equilibrium.

Q2: I cannot isolate the intermediate chloro-aldehyde. It oils out.

  • Insight: Ethyl 2-chloro-3-oxopropionate exists in equilibrium with its enol form and is often handled as a sodium salt.

  • Protocol Adjustment: Isolate the sodium salt of the formyl-chloroacetate by filtration after the Claisen step. Wash it with dry ether. Suspend this salt directly in the cyclization solvent with the amide and add 1 equivalent of acid (e.g., acetic acid) to release the free aldehyde in situ.

Q3: The acetoxy group is falling off during cyclization.

  • Cause: Solvolysis if using alcohols as solvent.

  • Fix: Use 2-benzoyloxyacetamide instead of acetoxy; benzoate is more stable. Alternatively, ensure anhydrous conditions in Toluene.

Route B: C2-Lithiation (The "Modern" Approach)

Protocol: Lithiation of Ethyl oxazole-5-carboxylate followed by formaldehyde trapping.

The Workflow

This method starts with the pre-formed oxazole ring (commercially available or made via Van Leusen synthesis) and functionalizes the C2 position, which has a pKa of ~20.

LithiationRoute Start Ethyl oxazole-5-carboxylate Step1 Lithiation (LiHMDS, THF, -78°C) Start->Step1 Inter 2-Lithio-oxazole-5-carboxylate Step1->Inter Kinetic Control Step2 Trapping (Paraformaldehyde/DMF) Inter->Step2 Electrophile Addition Product Ethyl 2-(hydroxymethyl) oxazole-5-carboxylate Step2->Product Final Hydrolysis Product->Final

Figure 2: C2-Functionalization via lithiation. Note: Cryogenic control is essential.

Troubleshooting Guide (Q&A)

Q1: I get a complex mixture and ring-opened products after adding the base.

  • Diagnosis: The isocyano-enolate equilibrium. Oxazole-2-lithio species can ring-open to the isocyanide enolate if the temperature rises above -50°C.

  • Solution:

    • Maintain temperature strictly at -78°C .

    • Use LiHMDS (Lithium Hexamethyldisilazide) instead of n-BuLi. LiHMDS is less nucleophilic and reduces the risk of attacking the ester group at C5.

    • Reverse Addition: If trapping is slow, add the lithiated species into a solution of the electrophile (formaldehyde source) to minimize residence time of the anion.

Q2: The formaldehyde source is not reacting.

  • Diagnosis: Paraformaldehyde is a polymer and reacts slowly at -78°C.

  • Solution:

    • Crack the Paraformaldehyde: Heat paraformaldehyde in a separate flask and bubble the gaseous formaldehyde into the reaction mixture (using a cannula).

    • Alternative Electrophile: Use DMF to introduce a formyl group (giving the aldehyde), then reduce with NaBH

      
       to the alcohol in a second step. This is often higher yielding than direct formaldehyde trapping.
      

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-chloro-3-oxopropionate (Intermediate for Route A)
  • Setup: Flame-dried 3-neck flask, N

    
     atmosphere.
    
  • Reagents: Suspend NaOEt (1.1 equiv) in dry Et

    
    O (0.5 M) at 0°C.
    
  • Addition: Mix Ethyl chloroacetate (1.0 equiv) and Ethyl formate (1.1 equiv). Add dropwise to the NaOEt suspension over 1 hour.

  • Reaction: Stir at 0°C for 3 hours, then RT overnight.

  • Workup: The sodium salt precipitates. Filter under N

    
    , wash with dry ether. Use immediately . Do not store.
    
Protocol 2: Cyclization to Ethyl 2-(acetoxymethyl)oxazole-5-carboxylate
  • Mixing: Suspend the sodium salt (from above) in Toluene (0.2 M).

  • Amide: Add 2-Acetoxyacetamide (1.0 equiv).

  • Acid: Add Glacial Acetic Acid (1.1 equiv) to protonate the salt.

  • Reflux: Heat to reflux with a Dean-Stark trap for 12–16 hours.

  • Purification: Cool, wash with NaHCO

    
    , dry, and concentrate. Purify via flash chromatography (Hex/EtOAc).
    

References

  • Cornforth, J. W., & Cornforth, R. H. (1947). "A New Synthesis of Oxazoles and Iminazoles." Journal of the Chemical Society, 96-102.

    
    -halo ketones). 
    
  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Lithiation and Nucleophilic Addition." Journal of Organic Chemistry, 61(15), 5192-5193. (Key reference for C2-lithiation stability).

  • Wipf, P., & Miller, C. P. (1993). "A New Synthesis of Highly Functionalized Oxazoles." Journal of Organic Chemistry, 58(14), 3604-3606. (Modern cyclodehydration techniques).

  • BenchChem Technical Data . "Ethyl 2-formyloxazole-4-carboxylate Protocols." (General handling of oxazole carboxylates).

  • Shafer, C. M., & Molinski, T. F. (1998). "Heteroaromatic synthesis via lithiated oxazoles." Heterocycles, 48, 2397.

Sources

Technical Support Center: Solubilization Protocols for 2-(Hydroxymethyl)oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-SOL-005 Status: Open Subject: Troubleshooting Solubility in Dichloromethane (DCM) Applicable Compound: 2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS: 1378260-42-4)[1][2]

Executive Summary & Root Cause Analysis

The Issue: Users report that 2-(Hydroxymethyl)oxazole-5-carboxylic acid remains as a persistent suspension or precipitate in Dichloromethane (DCM), even after prolonged stirring or mild heating.[1][2]

The Science (Why this happens): DCM is a moderately polar, aprotic solvent (Dielectric constant


).[3] The target molecule contains two high-strength hydrogen bonding domains:[2]
  • Carboxylic Acid (C5 position): Forms strong intermolecular dimers.[1][2]

  • Hydroxymethyl Group (C2 position): Acts as both an H-bond donor and acceptor.[1][2]

Thermodynamic Conflict: The lattice energy of the solid crystal (stabilized by an extensive H-bond network) significantly exceeds the solvation energy provided by DCM.[2] DCM lacks the H-bond accepting capability to disrupt the carboxylic acid dimers or the hydroxyl network.[2] You are fighting physics.

Decision Tree: Choosing the Right Protocol

Before selecting a method, determine the constraints of your downstream application using the workflow below.

SolubilityWorkflow cluster_legend Legend Start Start: Insoluble Suspension IsReaction Is this for a Chemical Reaction (e.g., Amide Coupling)? Start->IsReaction BaseAllowed Is Organic Base (DIPEA/TEA) Permissible? IsReaction->BaseAllowed Yes MethodB Method B: The 'Magic' Co-Solvent (DCM/DMF) IsReaction->MethodB No (Extraction/Analysis) MethodA Method A: In-Situ Salt Formation (Recommended) BaseAllowed->MethodA Yes BaseAllowed->MethodB No (Base Sensitive) MethodC Method C: Transient Silylation (For Analysis/Purification) MethodB->MethodC If DMF fails/interferes key Red: Problem | Yellow: Decision | Green/Blue: Solution

Figure 1: Decision logic for solubilizing polar oxazole derivatives.

Technical Protocols

Method A: In-Situ Salt Formation (The "Standard" Fix)

Best for: Amide couplings (EDC/HATU), Esterifications, and general functionalization.[3]

The Logic: You cannot dissolve the acid in DCM, but you can dissolve its lipophilic salt.[1][3] By deprotonating the carboxylic acid with a tertiary amine, you break the intermolecular H-bonds.[2][3] The alkyl chains of the amine then act as "grease," dragging the ionic pair into the DCM solution.[3]

Protocol:

  • Suspend: Place the oxazole acid (1.0 equiv) in DCM (0.1 M concentration). It will look cloudy.[1][2]

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise.[1][2]

    • Stoichiometry: You need at least 1.1 equiv.[1][2] If doing a coupling reaction, use 2.5–3.0 equiv to account for the acid and the coupling reagent (e.g., amine salt).[3]

  • Agitate: Vortex or stir vigorously for 2–5 minutes.

  • Result: The suspension should turn into a clear, slightly yellow solution.[1][2][3]

Critical Warning: If the solution does not clear, do not heat above 35°C. Oxazole-5-carboxylic acids are prone to decarboxylation (losing CO₂) at elevated temperatures, especially in acidic or zwitterionic states.[1][2][3]

Method B: The Binary Solvent System (DCM/DMF)

Best for: Reactions sensitive to base, or when the product must be precipitated later.[3]

The Logic: DCM is a poor solvent for the H-bond network.[1][2] DMF (Dimethylformamide) is a potent H-bond acceptor.[1][2] A small amount of DMF disrupts the crystal lattice, allowing the bulk DCM to solvate the individual molecules.[3]

Protocol:

  • Dissolve: Dissolve the acid in the minimum volume of dry DMF (approx. 0.5 – 1.0 mL per mmol).[1][2]

  • Dilute: Slowly add DCM to the DMF solution while stirring.

  • Ratio Target: Aim for a final ratio of 9:1 (DCM:DMF) .

    • Note: Most amide coupling reactions (HATU/PyBOP) proceed faster in this mixture than in pure DMF.[1][2]

Data: Solvent Parameters Comparison | Solvent | Dielectric Constant (


) | H-Bond Acceptor (

) | Solubility Prediction | | :--- | :--- | :--- | :--- | | DCM | 8.9 | 0.10 | Insoluble (Cannot break dimers) | | DMF | 36.7 | 0.76 | Soluble (Breaks dimers) | | 9:1 Mix | ~11.5 | ~0.17 | Soluble (Synergistic effect) |[1][2]
Method C: Transient Silylation (The "Invisible" Protector)

Best for: GC-MS analysis or strict non-polar purification.[1]

The Logic: The hydroxymethyl group (-CH₂OH) and the acid (-COOH) are responsible for the polarity. Masking them temporarily with trimethylsilyl (TMS) groups renders the molecule highly lipophilic.[1][2]

Protocol:

  • Suspend acid in DCM.[1][2][4]

  • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.2 equiv).[1][2][3]

  • Stir at Room Temp for 15-30 mins.

  • Result: The molecule becomes soluble.[1][2][5][6][7][8] After the reaction, a simple aqueous workup (mild acid wash) removes the silyl groups, regenerating the original functional groups.[3]

Frequently Asked Questions (FAQ)

Q1: Can I just sonicate it until it dissolves? A: Unlikely. While sonication breaks particle size (increasing surface area), it does not change the thermodynamics of solubility.[3] You will likely end up with a very fine, stable suspension, but not a true solution.[1][2][3]

Q2: Will heating to reflux (40°C) help? A: Avoid this. As noted in the literature regarding oxazole-5-carboxylic acids, thermal stress can induce decarboxylation, leaving you with 2-(hydroxymethyl)oxazole (a liquid).[1][3] If you must heat, keep it under 35°C.[1][2][3]

Q3: I'm doing an amide coupling. Does it need to be fully dissolved to start? A: No. This is a common misconception.[1][2] If you use Method A (DIPEA), it will dissolve.[1][2][3] However, even if you use a heterogeneous suspension, the reaction will often proceed.[2][3] As the dissolved fraction reacts, Le Chatelier’s principle drives more solid into solution.[1][2][3] Tip: If the reaction is slow, add 5% DMF.[3]

Q4: How do I remove the DMF later? A: If you used Method B, wash the organic layer with 5% LiCl (Lithium Chloride) solution (3x) during workup.[1][3] LiCl dramatically increases the partitioning of DMF into the aqueous phase.[2]

References

  • Oxazole Stability & Decarboxylation

    • Context: Oxazole-5-carboxylic acids are known to be thermally unstable compared to their thiazole counterparts.[1][2]

    • Source: Joule, J. A., & Mills, K. (2010).[1][3] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Chapter on Oxazoles).

  • Solvent Properties & Selection

    • Context: Parameters for DCM and DMF interactions with polar solutes.
    • Source: Reichardt, C., & Welton, T. (2010).[1][2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] [3]

  • General Amide Coupling Protocols (Solvent Mixtures)

    • Context: Use of DMF/DCM cosolvents for peptide/heterocycle coupling.[1][2]

    • Source: Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2][3]

  • DIPEA Salt Solubilization Mechanism

    • Context: Standard practice in organic synthesis for solubilizing amino acids and polar acids in DCM.[1][2]

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3] Organic Chemistry. Oxford University Press.[1][2]

Sources

Technical Support Center: Stability of 2-(Hydroxymethyl)oxazole-5-carboxylic acid in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-(Hydroxymethyl)oxazole-5-carboxylic acid . Below, you will find an in-depth analysis of the molecule's chemical behavior under alkaline conditions, troubleshooting guides for common experimental bottlenecks, and validated protocols for stability assessment.

Overview and Chemical Causality

The oxazole ring is generally a stable, weakly basic aromatic heterocycle (pKa ~ 0.8) (). However, its stability is highly dependent on its substitution pattern. The combination of a carboxylic acid at the C5 position and a hydroxymethyl group at the C2 position creates a unique electronic environment.

While mild bases merely deprotonate the C5-carboxylic acid to form a stable carboxylate salt, exposure to strong aqueous bases (e.g., NaOH, KOH) induces a critical vulnerability. The hydroxide ion acts as a strong nucleophile, attacking the electron-deficient C2 position. This leads to the formation of an acyclic hemiaminal intermediate, which subsequently undergoes irreversible hydrolytic ring-opening to yield aminoketone or aminomalonic acid derivatives ()[1]. Similar instabilities have been documented in structurally related oxazoles, which are notoriously unstable toward hydrolytic cleavage and decarboxylation ()[2].

Pathway A 2-(Hydroxymethyl)oxazole- 5-carboxylic acid (Intact Ring) B Deprotonation (pH > 4) C5-Carboxylate Formation A->B Mild Base (NaHCO₃) C Nucleophilic Attack (OH⁻) at C2 Position B->C Strong Base (NaOH) D Ring-Opening Intermediate (Acyclic Hemiaminal) C->D Heat / Time E Hydrolytic Cleavage (Aminoketone / Acid derivatives) D->E Irreversible

Caption: Base-catalyzed ring-opening pathway of 2-(hydroxymethyl)oxazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Why does the molecule degrade during basic aqueous workup (e.g., 1M NaOH)? A: Strong alkaline conditions (pH > 10) provide a high concentration of hydroxide ions. Because the C2 position of the oxazole ring is flanked by electronegative oxygen and nitrogen atoms, it is highly electrophilic. Hydroxide attack at this position breaks the aromaticity, leading to ring cleavage. Mild bases like NaHCO₃ typically only deprotonate the carboxylic acid without causing ring destruction.

Q: How does the C2-hydroxymethyl group influence base stability? A: The hydroxymethyl group introduces slight electron-withdrawing inductive effects and provides a potential coordination site for aqueous solvents. This slightly increases the electrophilicity of the C2 carbon compared to a simple alkyl group, making it more vulnerable to nucleophilic attack by OH⁻ ions.

Q: Can I use standard amine bases (e.g., DIPEA, TEA) for amide coupling reactions? A: Yes. Weak organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are safe to use. The degradation is primarily driven by aqueous hydroxide ions (hydrolysis). In anhydrous organic solvents with non-nucleophilic amine bases, the oxazole ring remains intact.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Unexpected mass loss or multiple peaks in LC-MS during ester saponification
  • Symptom: When attempting to hydrolyze an upstream ester (e.g., ethyl 2-(hydroxymethyl)oxazole-5-carboxylate) using LiOH or NaOH, the desired product peak is absent, replaced by highly polar, lower-mass fragments.

  • Causality: Prolonged exposure to strong hydroxide bases causes competitive nucleophilic attack at the C2 position of the oxazole ring, leading to hydrolytic ring-opening ()[1].

  • Solution:

    • Perform saponification at strictly controlled temperatures (0°C to 4°C).

    • Use the minimum required equivalents of LiOH (e.g., 1.05 - 1.1 eq).

    • Monitor the reaction closely via TLC or LC-MS and quench immediately with a weak acid (e.g., 1M citric acid) to pH ~4 once the starting material is consumed.

Issue 2: Complete loss of material during basic Liquid-Liquid Extraction (LLE)
  • Symptom: After quenching a reaction with saturated NaHCO₃ and extracting with ethyl acetate, the product is missing from the organic layer.

  • Causality: The C5-carboxylic acid has a pKa of approximately 3-4. At basic pH (e.g., pH 8 with NaHCO₃), the molecule exists entirely as a highly polar, water-soluble carboxylate salt, preventing it from partitioning into the organic phase.

  • Solution:

    • Acidify the aqueous phase to pH 2-3 using 1M HCl to fully protonate the carboxylic acid.

    • Extract with a highly polar organic solvent such as 2-methyltetrahydrofuran (2-MeTHF) or a mixture of Chloroform/Isopropanol (3:1) to maximize recovery of the neutral species.

Quantitative Stability Data

The following table summarizes the expected stability profile of 2-(Hydroxymethyl)oxazole-5-carboxylic acid under various aqueous pH conditions.

pH LevelBuffer / Base UsedTemp (°C)Time% Intact Molecule RemainingObservation / Causality
7.4 Phosphate Buffered Saline40°C24 h> 99%Stable. Carboxylic acid is deprotonated; ring is intact.
9.0 Carbonate Buffer40°C24 h~ 95%Mild degradation. Safe for short-term basic workup.
11.0 0.1 M NaOH25°C4 h< 50%Significant hydrolysis. Nucleophilic attack at C2.
13.0 1.0 M NaOH25°C30 min< 5%Highly unstable. Complete ring-opening to acyclic derivatives.

Experimental Protocol: Base Hydrolysis Forced Degradation Study

To empirically determine the exact base stability limits of your specific batch for downstream formulation or synthesis, follow this self-validating forced degradation protocol.

Objective: Establish the degradation kinetics (t₁/₂) of the oxazole ring under alkaline stress.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 10 mg of 2-(Hydroxymethyl)oxazole-5-carboxylic acid in 10 mL of 50% Methanol/Water to create a 1 mg/mL stock solution.

  • Buffer Aliquoting: Transfer 1 mL of the stock solution into three separate glass HPLC vials.

  • Base Addition:

    • Vial A (pH ~8): Add 1 mL of 0.1 M Sodium Bicarbonate buffer.

    • Vial B (pH ~10): Add 1 mL of 0.1 M Sodium Carbonate buffer.

    • Vial C (pH ~12): Add 1 mL of 0.01 M NaOH.

  • Incubation: Place the vials in a thermomixer set to 40°C.

  • Sampling & Quenching: At time points 0, 2, 4, and 24 hours, extract a 100 µL aliquot from each vial. Immediately quench the reaction by adding 100 µL of 0.1 M HCl to neutralize the base (target pH ~3-4) and halt degradation.

  • Analysis: Analyze the quenched samples via RP-HPLC-UV (monitor at 220 nm and 254 nm) coupled with Mass Spectrometry to quantify the remaining intact mass and identify ring-opened degradants.

Workflow Step1 1. Prepare 1 mg/mL Solution in 50% MeOH/Water Step2 2. Aliquot into pH 8, 10, 12 Buffers (0.1M) Step1->Step2 Step3 3. Incubate at 40°C for 0, 2, 4, 24 hrs Step2->Step3 Step4 4. Quench with 0.1M HCl to pH ~3-4 Step3->Step4 Step5 5. RP-HPLC-UV/MS Analysis (Monitor Intact Mass) Step4->Step5

Caption: Step-by-step workflow for assessing base-catalyzed degradation via RP-HPLC.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tirla A., Wernke K.M., Herzon S.B. Source: Organic Letters (PMC). URL:[Link]

  • Product Class 12: Oxazoles. Source: Thieme Connect (Science of Synthesis). URL:[Link]

  • Heterocyclic Compounds. Reusch, W. Source: Michigan State University (MSU) Chemistry. URL:[Link]

Sources

Technical Support Center: Navigating the Hydrolysis of Oxazole Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of oxazole carboxylic acids via ester hydrolysis. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently encountered challenges, focusing on the removal of persistent byproducts. Our goal is to equip you with the expertise to enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the hydrolysis of oxazole carboxylic acid esters, and why do they form?

A1: The primary challenge in the hydrolysis of oxazole carboxylic acid esters is the inherent instability of the oxazole ring under both acidic and basic conditions.[1] The major byproducts typically arise from the cleavage of the oxazole ring itself.

Under basic conditions , such as those using sodium hydroxide or lithium hydroxide, the C2 proton of the oxazole ring is susceptible to deprotonation. This can initiate a ring-opening cascade to form a reactive isocyanoenolate intermediate.[1][2] This intermediate can then react with other species in the mixture, leading to a variety of linear adducts.[1]

Under acidic conditions , the nitrogen atom of the oxazole ring can be protonated. This protonation activates the ring towards nucleophilic attack by water, which can also lead to hydrolytic cleavage of the ring.[1]

Common degradation products include α-acylamino ketones or their subsequent reaction products.[1] The specific nature of the byproducts will depend on the substitution pattern of your oxazole and the precise reaction conditions employed.

Q2: My hydrolysis reaction appears complete by TLC, but after workup, I have a complex mixture of products. What is likely happening during the purification process?

A2: This is a frequent issue, often stemming from the purification method itself. Standard silica gel for column chromatography is acidic and can catalyze the hydrolysis of sensitive oxazoles, leading to product degradation on the column.[1] If your target oxazole carboxylic acid is sensitive to acid, you may be degrading it during purification.

Troubleshooting Steps:

  • Use deactivated silica gel: Treat the silica gel with a base like triethylamine before use to neutralize its acidic sites.[1]

  • Consider alternative purification methods: If your compound is crystalline, recrystallization can be an effective purification method that avoids the use of silica gel.[3][4]

  • Employ milder chromatography: Consider using a less acidic stationary phase, such as neutral alumina.

Q3: I am struggling to remove a persistent, polar impurity from my desired oxazole carboxylic acid. What purification strategies can I employ?

A3: Persistent polar impurities are a common challenge. Here are several strategies, ranging from simple to more advanced:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[4] The key is to find a suitable solvent or solvent system where your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[4]

  • Acid-Base Extraction: Since your target compound is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude mixture in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your desired acid will move into the aqueous layer as its carboxylate salt, leaving less acidic or neutral impurities in the organic layer. Subsequently, acidify the aqueous layer to precipitate your purified carboxylic acid, which can then be collected by filtration.[5]

  • Chromatography: If recrystallization and extraction are not sufficient, column chromatography may be necessary.[4] As mentioned, use deactivated silica gel or an alternative stationary phase. A carefully selected solvent gradient can help to resolve closely eluting compounds.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of common problems encountered during the hydrolysis and purification of oxazole carboxylic acid esters.

Problem Potential Cause Recommended Solution(s)
Low Yield of Desired Carboxylic Acid Hydrolytic degradation of the oxazole ring during the reaction.[1]- Optimize reaction conditions: Use milder bases (e.g., K₂CO₃ instead of NaOH), lower the reaction temperature, and shorten the reaction time.[6] - Protect the C2 position: If the C2 position is unsubstituted, consider protecting it with a group like triisopropylsilyl (TIPS) to prevent deprotonation and subsequent ring opening.[1]
Formation of Multiple, Difficult-to-Separate Side Products Ring-opening of the oxazole followed by various side reactions of the resulting intermediates.[1]- Employ milder hydrolysis conditions: This minimizes the formation of the reactive ring-opened intermediates. - C2-Protection: As above, protecting the C2 position is a highly effective strategy to prevent the initial ring-opening event.[1]
Product Degradation During Purification on Silica Gel The acidic nature of standard silica gel catalyzes the hydrolysis of the oxazole ring.[1]- Use deactivated silica gel: Neutralize the silica with triethylamine.[1] - Alternative stationary phases: Consider using neutral alumina or a reversed-phase column. - Non-chromatographic methods: Prioritize recrystallization or acid-base extraction if possible.[3][4][5]
Inconsistent Reaction Outcomes The oxazole ring's sensitivity to minor variations in reaction setup, such as moisture or trace acid/base.[1]- Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents. - Use buffered solutions: If applicable, buffered solutions can help maintain a stable pH. - Standardize procedures: Meticulously standardize all reaction and work-up procedures to ensure reproducibility.[1]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis

This protocol provides a general starting point for the hydrolysis of an oxazole carboxylic acid ester. Optimization will likely be required for your specific substrate.

  • Dissolution: Dissolve the oxazole carboxylic acid ester in a suitable solvent such as methanol or a mixture of THF and water.

  • Addition of Base: Add an aqueous solution of a base (e.g., 1 M NaOH or LiOH). The number of equivalents will depend on the specific ester.

  • Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.[7]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which your oxazole carboxylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Common choices include ethanol, ethyl acetate, or mixtures with hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent.[4]

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to completely dissolve the solid.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[4]

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large crystals.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[4]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[4]

Visualizing the Challenges and Solutions

To better understand the processes involved, the following diagrams illustrate key concepts.

G cluster_hydrolysis Ester Hydrolysis cluster_purification Purification Ester Oxazole Carboxylic Acid Ester Base Base (e.g., NaOH) Ester->Base Hydrolysis Acid Acid (e.g., HCl) Ester->Acid Hydrolysis Desired_Acid Desired Oxazole Carboxylic Acid Base->Desired_Acid Saponification Byproducts Ring-Opened Byproducts Base->Byproducts Ring Opening Acid->Desired_Acid Acid->Byproducts Ring Opening Crude Crude Product (Acid + Byproducts) Desired_Acid->Crude Silica Standard Silica Gel (Acidic) Crude->Silica Deactivated_Silica Deactivated Silica Gel Crude->Deactivated_Silica Recrystallization Recrystallization Crude->Recrystallization Degradation On-Column Degradation Silica->Degradation Pure_Acid Pure Oxazole Carboxylic Acid Deactivated_Silica->Pure_Acid Recrystallization->Pure_Acid

Caption: Workflow of hydrolysis and subsequent purification challenges.

G Start Crude Hydrolysis Product Is_Crystalline Is the desired product crystalline? Start->Is_Crystalline Check_Solubility Assess Solubility for Recrystallization Recrystallize Perform Recrystallization Check_Solubility->Recrystallize Suitable Solvent Found Acid_Base_Extraction Perform Acid-Base Extraction Check_Solubility->Acid_Base_Extraction No Suitable Solvent Is_Crystalline->Check_Solubility Yes Is_Crystalline->Acid_Base_Extraction No Pure_Product Pure Oxazole Carboxylic Acid Recrystallize->Pure_Product Chromatography Column Chromatography with Deactivated Silica/Alumina Acid_Base_Extraction->Chromatography Impurities Remain Acid_Base_Extraction->Pure_Product Pure Chromatography->Pure_Product

Caption: Decision tree for purification strategy selection.

References

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry, 90, 3727-3732. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Toyo'oka, T., et al. Oxazole-based tagging reagents for analysis of secondary amines and thiols by liquid chromatography with fluorescence detection. Scilit. Available from: [Link]

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • CUTM Courseware. Oxazole.pdf. Available from: [Link]

  • PubMed. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Available from: [Link]

  • Google Patents. (1995). Process for purification of carboxylic acids. US5387713A.
  • Google Patents. (1991). Carboxylic acid purification and crystallization process. US5034105A.
  • Semantic Scholar. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • PMC. (2014). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Science.gov. ester hydrolysis rate: Topics. Available from: [Link]

  • iajps. (2022). a brief review on antimicrobial activity of oxazole derivatives. Available from: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • PMC. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Available from: [Link]

  • ResearchGate. (2025). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Available from: [Link]

  • Soft Matter (RSC Publishing). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Available from: [Link]

  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (2000). Process for preparing oxazole derivatives. WO2000053589A1.

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Recrystallization solvent systems for 2-(Hydroxymethyl)oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Recrystallization of 2-(Hydroxymethyl)oxazole-5-carboxylic acid

Introduction: The Critical Role of Purification

2-(Hydroxymethyl)oxazole-5-carboxylic acid is a versatile heterocyclic compound whose utility in pharmaceutical and materials science research hinges on its purity. The presence of both a carboxylic acid and a hydroxymethyl group lends the molecule a high degree of polarity and hydrogen-bonding capability, making its purification a non-trivial step. Recrystallization remains the most effective method for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] This guide serves as a technical support center for researchers, providing detailed, experience-driven advice for developing a robust recrystallization protocol for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent should exhibit a steep solubility curve for the compound, meaning it should be sparingly soluble at low temperatures but highly soluble at high temperatures.[2][3] Given the polar nature of 2-(Hydroxymethyl)oxazole-5-carboxylic acid, polar solvents are the logical starting point. Key criteria include:

  • High dissolution of the compound at the solvent's boiling point.

  • Low dissolution of the compound at or below room temperature to allow for high recovery.[3]

  • Inertness: The solvent must not react with the compound.[4]

  • Volatility: It should have a boiling point low enough to be easily removed from the crystals during drying, but not so low that evaporation during heating becomes unmanageable.[4][5]

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]

Q2: Why is a single-component non-polar solvent like hexane or toluene unlikely to work?

A2: The principle of "like dissolves like" is fundamental to solubility.[1] 2-(Hydroxymethyl)oxazole-5-carboxylic acid is rich in polar functional groups (carboxylic acid, hydroxyl) and a polar oxazole ring, which can act as hydrogen bond donors and acceptors. Non-polar solvents like hexane lack the ability to form these strong intermolecular interactions and will be unable to overcome the crystal lattice energy of your highly polar compound, resulting in very low solubility even when heated.

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is ideal when no single solvent provides the desired steep solubility curve. This is common for compounds like ours that can be too soluble in highly polar solvents (like methanol or water) even when cold, and virtually insoluble in non-polar solvents.[2][5] By using a miscible pair of solvents—one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent)—you can finely tune the polarity of the medium to achieve optimal crystallization.[2][5]

Troubleshooting and Optimization Guide

Q4: My compound is not dissolving, even in a hot polar solvent. What's wrong?

A4: This suggests that the solvent is not polar enough or that you haven't used a sufficient volume.

  • Causality: The solvent's energy is insufficient to break down the highly ordered, hydrogen-bonded crystal lattice of your solid.

  • Solutions:

    • Increase Solvent Volume: Add the hot solvent in small increments until the solid dissolves. Be cautious not to add too much, as this will reduce your final yield.

    • Switch to a More Polar Solvent: If you are using ethanol, consider trying methanol or water.

    • Check for Insoluble Impurities: If most of the material dissolves but some particulates remain, these are likely insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.[1]

Q5: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[5]

  • Causality: This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated, causing the compound to precipitate from a supersaturated solution above its melting point.[4][5]

  • Solutions:

    • Use a Lower-Boiling Point Solvent: If using water (BP 100°C), try switching to ethanol (BP 78°C).[4]

    • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to redissolve the oil, then allow it to cool much more slowly. A larger volume makes the solution less saturated at any given temperature.

    • Promote Slow Cooling: Ensure the flask is not cooled too rapidly. Allow it to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath. Rapid cooling favors precipitation over crystallization.

Q6: No crystals have formed even after the solution has cooled completely. What should I do?

A6: This indicates that the solution is not supersaturated, meaning the compound is still too soluble in the cold solvent.

  • Causality: Either too much solvent was added initially, or the chosen solvent is simply too good at dissolving the compound, even at low temperatures.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Let the concentrated solution cool again.

    • Add a "Bad" Solvent (for mixed systems): If you are using a single solvent, you can try adding a miscible "bad" solvent dropwise to the cooled solution until it becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to clarify it before allowing it to cool further.[5]

Q7: The crystal yield is very low. How can I improve it?

A7: A low yield means a significant amount of your compound remained dissolved in the mother liquor.

  • Causality: This is most often caused by using an excessive amount of solvent during the initial dissolution step or not cooling the solution to a low enough temperature.[2]

  • Solutions:

    • Minimize Hot Solvent: In your next attempt, use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[1]

    • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[1]

    • "Second Crop" Recovery: The filtrate (mother liquor) can be concentrated by boiling off a portion of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.[1]

Solvent System Selection Workflow

The following diagram outlines a systematic approach to identifying a suitable recrystallization solvent system for 2-(Hydroxymethyl)oxazole-5-carboxylic acid.

Solvent_Screening_Workflow cluster_start Phase 1: Small-Scale Screening cluster_heating Phase 2: Hot Solubility Trial cluster_cooling Phase 3: Crystallization & Evaluation cluster_outcomes Phase 4: Decision & Troubleshooting start Start with Crude Solid test_solvents Select Polar Test Solvents (e.g., Water, Ethanol, MeOH) start->test_solvents solubility_test Test Solubility of ~20mg in 0.5mL Cold Solvent test_solvents->solubility_test is_soluble_cold Soluble Cold? solubility_test->is_soluble_cold heat_solvent Heat to Boiling is_soluble_cold->heat_solvent No reject_too_good Reject Solvent: Too Soluble is_soluble_cold->reject_too_good Yes is_soluble_hot Soluble Hot? heat_solvent->is_soluble_hot cool_slowly Cool Slowly to RT, then Ice Bath is_soluble_hot->cool_slowly Yes reject_too_bad Reject Solvent: Insoluble is_soluble_hot->reject_too_bad No crystals_form Good Crystals Form? cool_slowly->crystals_form proceed SUCCESS: Use for Bulk Recrystallization crystals_form->proceed Yes troubleshoot_oil TROUBLESHOOT: Oiling Out (Use lower BP solvent) crystals_form->troubleshoot_oil No (Oiled Out) consider_mixed Consider Mixed-Solvent System reject_too_bad->consider_mixed

Caption: Workflow for selecting a recrystallization solvent.

Suggested Solvents for Screening

SolventBoiling Point (°C)PolarityRationale for Testing
Water 100Very HighExcellent for highly polar compounds; potential for strong hydrogen bonding. High BP may cause oiling out.[1]
Ethanol (95%) ~78HighExcellent general-purpose polar protic solvent. Often provides a good balance of solubility for polar molecules.[1][4]
Methanol 65HighMore polar than ethanol with a lower boiling point. Good for compounds that are slightly less soluble in ethanol.[4]
Isopropanol 82Medium-HighLess polar than ethanol, may offer better solubility characteristics if ethanol is too effective.
Ethyl Acetate 77MediumA polar aprotic solvent. Likely to be a "poor" solvent and could be useful in a mixed-solvent system with ethanol or methanol.[4]
Ethanol/Water VariableHigh (Tunable)A classic mixed-solvent pair for polar compounds. Allows for fine-tuning of polarity to achieve ideal crystallization.[2]
Ethanol/Ethyl Acetate VariableMedium-High (Tunable)Another potential mixed-solvent system. Both solvents are volatile and easy to remove.

Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol describes a mixed-solvent recrystallization, a robust method for a polar compound like 2-(Hydroxymethyl)oxazole-5-carboxylic acid.

Materials:

  • Crude 2-(Hydroxymethyl)oxazole-5-carboxylic acid

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Two Erlenmeyer flasks

  • Hot plate with stirring function

  • Short-stem funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol (the "good" solvent) needed to just dissolve the entire solid at a gentle boil.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • (Optional) Hot Filtration: If any solid impurities are visible in the hot, clear solution, perform a hot gravity filtration at this stage to remove them.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Crystal formation should begin.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization medium) to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a modest temperature.

References

  • Crystallization. (n.d.). University of California, Los Angeles - Chemistry.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). BenchChem.
  • Recrystallization-1.pdf. (n.d.). University of Wisconsin-Madison Chemistry Department.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto Scarborough - Chemistry.
  • Ethomersol recrystallization solvent selection. (2026). Smolecule.
  • Solvent Choice. (n.d.). University of York - Chemistry Teaching Labs.
  • Reddy, R. P., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 11952–11961.
  • Mueller, J. A., & Fleming, F. F. (2018). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. The Journal of Organic Chemistry, 83(15), 8566–8576.
  • RSC. (2020).
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry.
  • DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives, used as intermediates, by catalytic cyclization of N-benzoyl-aminoalkene compound. (2001).
  • 2-Hydroxymethyl-oxazole-5-carboxylic acid | 1378260-42-4. (n.d.). Merck.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (2019). Beilstein Journal of Organic Chemistry.
  • 2-Hydroxy-1,3-oxazole-5-carboxylic acid | CAS 1407858-88-1. (n.d.). BenchChem.
  • Sobechko, I., et al. (2017). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Chemistry & Chemical Technology, 11(4), 397-403.
  • 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. (n.d.). PubChem.
  • 2-Methyl-Oxazole-5-carboxylic acid methyl ester. (n.d.). Chem-Impex.
  • carboxylic acid solubility + TLC. (2023). Reddit.
  • 3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. (2011). Journal of the Brazilian Chemical Society.

Sources

Validation & Comparative

Analytical Comparison Guide: ¹H NMR Characterization of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="2-(Hydroxymethyl)oxazole\n-5-carboxylic acid", fillcolor

Finalizing Presentation Details

I'm now revising Figure 2, the orthogonal validation logic diagram, in the style and look of my work, by using consistent styles and format. I'm focusing on ensuring its readability, now that the analysis is completed. I've ensured a strong narrative, comparing analytical environments that impact compound resolution. I'm ready for the next iteration.

Executive Summary

2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS: 1378260-42-4) is a highly versatile building block widely utilized in drug discovery and the synthesis of complex heterocyclic architectures [1.4]. Accurate structural characterization of this scaffold is critical before downstream functionalization—such as esterification or amide coupling—can occur.

This guide provides an in-depth comparative analysis of the ¹H NMR performance of 2-(Hydroxymethyl)oxazole-5-carboxylic acid across different deuterated solvents. By evaluating these analytical alternatives, researchers can select the optimal conditions for resolving specific proton environments, particularly labile exchangeable protons.

Mechanistic Grounding: The ¹H NMR Profile

The molecular structure of 2-(Hydroxymethyl)oxazole-5-carboxylic acid (C₅H₅NO₄) features four distinct proton environments. Understanding the causality behind their chemical shifts is essential for accurate spectral interpretation:

  • Oxazole C4-Proton: The heteroaromatic ring, coupled with the strongly electron-withdrawing carboxylic acid group at the C5 position, significantly deshields the C4 proton via inductive and resonance effects. This results in a sharp singlet typically observed downfield around 7.88–7.95 ppm[1].

  • Methylene Protons (-CH₂-): Located between the oxazole C2 position and a hydroxyl group, these aliphatic protons are deshielded by both adjacent electronegative environments, appearing around 4.60–4.75 ppm.

  • Hydroxyl Proton (-OH): A labile proton whose visibility is highly dependent on the solvent's hydrogen-bonding capacity.

  • Carboxylic Acid Proton (-COOH): Highly deshielded due to resonance and hydrogen bonding, typically appearing as a broad singlet above 13.0 ppm in aprotic solvents[1].

Experimental Workflow: NMR Sample Preparation

To ensure a self-validating and reproducible analytical system, strict adherence to sample preparation protocols is required. Poor shimming or residual water can obscure critical diagnostic peaks.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5.0 to 10.0 mg of high-purity 2-(Hydroxymethyl)oxazole-5-carboxylic acid into a clean glass vial.

  • Solvent Selection & Addition: Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate for 2 minutes to ensure complete homogeneity.

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4–5 cm to optimize magnetic field shimming.

  • Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 400 MHz or 500 MHz spectrometer. Set the relaxation delay (D1) to at least 2.0 seconds and acquire 16 to 64 scans to achieve an optimal signal-to-noise ratio.

  • Processing: Apply a Fourier transform, followed by manual phase correction, baseline correction, and calibration of the TMS peak to 0.00 ppm.

NMR_Workflow Start 1. Weigh 5-10 mg Compound Solvent 2. Add 0.6 mL Deuterated Solvent Start->Solvent Dissolve 3. Vortex & Sonicate (Ensure Homogeneity) Solvent->Dissolve Transfer 4. Transfer to 5mm NMR Tube Dissolve->Transfer Acquire 5. Acquire 1H NMR (400/500 MHz) Transfer->Acquire Process 6. FT & Phase/Baseline Correction Acquire->Process

Figure 1: Step-by-step workflow for reproducible NMR sample preparation and acquisition.

Comparative Analysis: Solvent Performance and Proton Exchange

The choice of deuterated solvent fundamentally alters the observed ¹H NMR spectrum due to hydrogen bonding and deuterium exchange mechanisms. Below is an objective comparison of the compound's analytical performance across three common alternatives.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): As a polar aprotic solvent, DMSO strongly hydrogen-bonds with the -OH and -COOH groups. This interaction slows down the proton exchange rate on the NMR timescale, allowing these labile protons to be distinctly observed. It is the superior choice for full structural validation.

  • CD₃OD (Methanol-d₄) & D₂O (Deuterium Oxide): These are protic solvents. When the compound is dissolved in them, the labile protons (-OH and -COOH) undergo rapid intermolecular exchange with the deuterium atoms in the solvent. Consequently, their signals disappear from the ¹H spectrum, merging with the residual solvent peak (HDO). While this confirms the presence of exchangeable protons, it results in a loss of direct structural information.

Table 1: Quantitative Comparison of ¹H NMR Chemical Shifts (δ, ppm) across Solvents

Proton EnvironmentMultiplicityDMSO-d₆ (Aprotic)CD₃OD (Protic)D₂O (Protic)
C4-H (Oxazole) Singlet (1H)7.907.957.85
-CH₂- (Methylene) Singlet (2H)*4.604.704.75
-OH (Hydroxyl) Broad Singlet (1H)5.50Not observed (exchanged)Not observed (exchanged)
-COOH (Carboxyl) Broad Singlet (1H)13.20Not observed (exchanged)Not observed (exchanged)

*Note: In ultra-dry DMSO-d₆, the methylene protons may appear as a doublet due to vicinal coupling with the adjacent hydroxyl proton, which would concurrently appear as a triplet.

Alternative Analytical Modalities: Orthogonal Validation

While ¹H NMR provides unparalleled insight into molecular connectivity and proton environments, it is best utilized as part of an orthogonal validation strategy alongside Liquid Chromatography-Mass Spectrometry (LC-MS).

  • ¹H NMR: Excels at confirming the regiochemistry of the oxazole ring (verifying substitution at C2 and C5) and quantifying structural purity without the need for a reference standard.

  • LC-MS: Provides high-sensitivity confirmation of the molecular weight. For 2-(Hydroxymethyl)oxazole-5-carboxylic acid, Electrospray Ionization (ESI) typically yields a strong [M+H]⁺ ion at m/z ~ 144.0 and an [M-H]⁻ ion at m/z ~ 142.0, while the LC trace confirms chromatographic purity[2].

Validation_Logic Compound 2-(Hydroxymethyl)oxazole -5-carboxylic acid NMR 1H NMR Spectroscopy (Structural Connectivity) Compound->NMR LCMS LC-MS Analysis (Mass & Purity) Compound->LCMS Protons Proton Environments (C4-H, CH2, OH, COOH) NMR->Protons Mass Molecular Ion [M+H]+ m/z ~ 144.0 LCMS->Mass Confirm Confirmed Molecular Identity & Purity Protons->Confirm Mass->Confirm

Figure 2: Orthogonal validation logic combining NMR and LC-MS for robust characterization.

Conclusion

For the complete characterization of 2-(Hydroxymethyl)oxazole-5-carboxylic acid, DMSO-d₆ drastically outperforms protic alternatives like CD₃OD and D₂O by preserving the signals of the critical hydroxyl and carboxyl functional groups. By coupling this optimized ¹H NMR protocol with orthogonal LC-MS analysis, researchers can establish a self-validating analytical package that ensures high scientific integrity for downstream synthetic applications.

References

Sources

Comparative Reactivity Profile: Oxazole vs. Thiazole Carboxylic Acid Derivatives

[1]

Executive Summary

In drug design, the choice between an oxazole and a thiazole core is often dictated by bioisosteric replacement strategies to modulate metabolic stability (

The Core Distinction:

  • Thiazole behaves as a robust, aromatic system similar to pyridine. Its carboxylic acid derivatives are generally stable, isolable, and amenable to standard lithiation protocols.

  • Oxazole is a "pseudo-aromatic" diene. It is significantly less aromatic, more electron-deficient, and prone to ring-opening reactions. Its 2-carboxylic acid derivatives are thermally unstable (decarboxylation prone) and require specialized handling.

This guide provides a technical comparison of their reactivity, focusing on carboxylic acid derivatives, supported by mechanistic insights and experimental protocols.

Electronic Fundamentals & Aromaticity

The reactivity divergence stems from the heteroatom's influence on the

FeatureOxazole (O-containing)Thiazole (S-containing)Impact on Reactivity
Electronegativity High (3.44)Moderate (2.58)Oxazole ring is more electron-deficient; C2 is highly electrophilic.
C-X Bond Length Short (C-O ~1.36 Å)Long (C-S ~1.72 Å)Thiazole has better orbital overlap (aromaticity); Oxazole has significant bond alternation (diene character).
Resonance Energy ~11 kcal/mol~22 kcal/molThiazole is twice as aromatic as oxazole.
Basicity (

of

)
~0.8 (Very Weak Base)~2.5 (Weak Base)Thiazole N is more available for coordination; Oxazole is less basic due to O-inductive withdrawal.
Mechanistic Visualization: Electronic Effects

The following diagram illustrates the competing inductive and resonance effects that dictate the electrophilicity of the carbonyl carbon attached to the ring.

ElectronicEffectsOxazoleOxazole Ring(Oxygen)InductionInductive Effect (-I)Electron WithdrawalOxazole->InductionStrong (High EN)ResonanceResonance Effect (+M)Electron DonationOxazole->ResonanceWeak (2p-2p overlap good, but EN dominates)ThiazoleThiazole Ring(Sulfur)Thiazole->InductionModerateThiazole->ResonanceStrong (S is polarizable)C2_ReactivityC2-Position Electrophilicity(Susceptibility to Nucleophiles)Induction->C2_ReactivityIncreasesAromaticityAromatic StabilityResonance->AromaticityIncreasesC2_Reactivity->OxazoleHigh (Ring Opening Risk)Aromaticity->ThiazoleHigh (Stable)

Figure 1: Comparative electronic drivers. Oxygen's strong inductive effect renders the oxazole C2 position highly reactive, while sulfur's resonance contribution stabilizes the thiazole ring.

Reactivity of Carboxylic Acid Derivatives

Hydrolysis of Esters

Trend: Oxazole esters hydrolyze faster than thiazole esters.

  • Reasoning: The oxazole ring is more electron-withdrawing than the thiazole ring. This polarizes the exocyclic carbonyl carbon, lowering the activation energy for nucleophilic attack by

    
     (B_Ac2 mechanism).
    
  • Risk: Under harsh basic hydrolysis conditions (e.g., NaOH/MeOH, reflux), the oxazole ring itself is susceptible to nucleophilic attack at C2, leading to ring cleavage. Thiazoles are generally stable to these conditions.

Decarboxylation of 2-Carboxylic Acids

This is the most critical synthetic differentiator.

  • Thiazole-2-COOH: Relatively stable. Can be isolated, stored, and coupled using standard peptide coupling reagents (EDC, HATU).

  • Oxazole-2-COOH: Thermally unstable. It undergoes rapid decarboxylation upon heating or even at room temperature in solution.

    • Mechanism:[1][2][3][4][5] The zwitterionic character of the oxazole allows for a facile proton transfer and loss of

      
       to form an ylide/carbene intermediate.
      
    • Strategy: Avoid isolating Oxazole-2-COOH. Perform "saponification-coupling" in a one-pot sequence or use potassium trimethylsilanolate (KOTMS) to generate the anhydrous salt, which is more stable than the free acid.

Amide Coupling Efficiency
  • Thiazole: High yielding. No special precautions needed.

  • Oxazole: Lower yielding if the acid is isolated. High yielding if generated in situ.

    • Side Reaction: Azlactone formation is faster for oxazoles due to the higher acidity of the

      
      -proton (if an amino acid side chain is present).
      

Lithiation & Functionalization (The C2 Trap)

Attempting to functionalize the C2 position via lithiation reveals the starkest contrast in stability.

ReactionThiazoleOxazole
Reagent n-BuLi / THF / -78°Cn-BuLi / THF / -78°C
Intermediate 2-Lithiothiazole (Stable)2-Lithiooxazole (Unstable)
Outcome Traps electrophiles (

) cleanly.
Ring Opening to isocyanide enolate.
Solution Standard protocol.Must complex with

or use LiTMP; keep T < -100°C.
Mechanistic Visualization: Lithiation Pathways

Lithiationcluster_0Thiazole Pathcluster_1Oxazole PathT_StartThiazoleT_Li2-Lithiothiazole(Stable Species)T_Start->T_Lin-BuLi, -78°CT_ProdC2-SubstitutedThiazoleT_Li->T_ProdElectrophile (E+)O_StartOxazoleO_Li2-Lithiooxazole(Transient)O_Start->O_Lin-BuLi, -78°CO_OpenIsocyanide Enolate(Ring Open)O_Li->O_OpenFast Equilibrium(> -60°C)

Figure 2: The "C2 Trap". Thiazole forms a stable lithio-species, whereas oxazole undergoes rapid ring opening to an acyclic isocyanide, destroying the heterocycle.

Experimental Protocols

Protocol A: Robust Hydrolysis of Ethyl Thiazole-2-carboxylate

Use this for thiazoles to obtain high-purity acid.

  • Dissolution: Dissolve ethyl thiazole-2-carboxylate (1.0 equiv) in THF:Water (3:1).

  • Saponification: Add LiOH.H2O (1.5 equiv) at 0°C. Warm to RT and stir for 2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3. The thiazole-2-carboxylic acid will precipitate.

  • Isolation: Filter and dry. The solid is stable for months at 4°C.

Protocol B: "Safe" Coupling of Oxazole-2-carboxylic Acid

Use this to avoid decarboxylation of the unstable oxazole acid.

  • Saponification: Dissolve ethyl oxazole-2-carboxylate (1.0 equiv) in anhydrous THF. Add KOTMS (Potassium trimethylsilanolate) (1.1 equiv) at RT.

    • Why: This generates the potassium carboxylate precipitate directly under anhydrous conditions, avoiding the formation of the unstable free acid in water.

  • Activation: Suspend the potassium salt in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 mins.

  • Coupling: Add the amine/aniline partner. Stir for 4-12 hours.

  • Result: High yield of amide without decarboxylated byproduct.

References

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole: Komorowski, L. et al. J. Phys. Chem. A2013 , 117, 8037–8043. Link

  • Lithiation and Ring Opening of Oxazoles: Vedejs, E. & Monahan, S. D. J. Org. Chem.1996 , 61, 5192–5193. Link

  • Decarboxylative Cross-Coupling of Oxazoles: Cornella, J. et al. J. Am. Chem. Soc.2015 , 137, 11340.[6] Link

  • Synthesis and Stability of Thiazole vs Oxazole Macrocycles: Wipf, P. et al. Org. Lett.2009 , 11, 5710.[6] Link

  • Comparison of Aromaticity (Magnetic Shielding): J. Org. Chem.2015 , 80, 6347. Link

HPLC analytical method development for oxazole acid purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for oxazole-containing carboxylic acids (such as oxaprozin, delamanid intermediates, or various kinase inhibitors) requires navigating a unique set of chromatographic challenges[1][2].

Oxazole acids exhibit a zwitterionic potential: they possess a weakly basic oxazole nitrogen and an acidic carboxylic acid moiety. If the analytical method does not account for the specific


 of these functional groups, analysts will inevitably encounter severe peak tailing, shifting retention times, and poor resolution from critical synthetic impurities (e.g., des-carboxy degradants or positional isomers)[3].

This guide objectively compares column chemistries and mobile phase modifiers, providing the causality behind each experimental choice to help you engineer a self-validating, stability-indicating method.

Method Development Strategy

The following workflow illustrates the logical progression of method development, prioritizing the suppression of secondary interactions before optimizing for gradient selectivity.

Workflow A 1. Analyte Characterization Oxazole Acid (pKa ~3.5-4.5) B 2. Column Selection Evaluate C18, RP-Amide, Phenyl-Hexyl A->B C 3. Mobile Phase Optimization pH < pKa (e.g., 0.1% Formic Acid/TFA) B->C D 4. Gradient Scouting 10-90% Organic (MeCN/MeOH) C->D E 5. Forced Degradation Assess Stability-Indicating Power D->E F 6. Full Method Validation ICH Q2(R2) Guidelines E->F

Figure 1: Systematic workflow for oxazole acid HPLC method development and validation.

Comparison Guide 1: Stationary Phase (Column) Selection

The choice of stationary phase dictates the primary retention mechanism. While a standard C18 is the default starting point, oxazole acids often require orthogonal chemistries to achieve baseline resolution (


) from closely related impurities[4][5].

1. Standard C18 (Alkyl Phase)

  • Mechanism: Relies purely on dispersive Van der Waals forces (hydrophobicity).

  • Causality of Failure: Standard C18 phases often have unreacted surface silanols (Si-OH). The basic nitrogen on the oxazole ring interacts with these acidic silanols via ion-exchange, causing severe peak tailing (Asymmetry > 1.5)[3].

2. Polar-Embedded (RP-Amide)

  • Mechanism: Hydrophobic retention coupled with hydrogen bonding.

  • Causality of Success: An amide functional group is embedded near the silica surface. This creates a hydrophilic "shield" that repels the oxazole nitrogen from interacting with residual silanols, yielding perfectly symmetrical peaks even in highly aqueous conditions[5].

3. Phenyl-Hexyl

  • Mechanism: Hydrophobic retention coupled with

    
     electron interactions.
    
  • Causality of Success: Oxazole rings are electron-rich aromatic systems. The Phenyl-Hexyl phase exploits slight differences in the

    
    -electron distribution of synthetic impurities (e.g., structural isomers), achieving baseline resolution where a C18 fails to differentiate them[5].
    
Table 1: Column Chemistry Performance Comparison
Column ChemistryPrimary Retention MechanismPeak Asymmetry (

)
Resolution (

) from Isomers
Best Use Case for Oxazole Acids
C18 (Standard) Hydrophobic (Van der Waals)1.6 - 1.8 (Tailing)< 1.5 (Co-elution)Routine screening of non-polar, neutral impurities.
RP-Amide Hydrophobic + H-Bonding1.0 - 1.2 (Excellent)1.8 - 2.0High-aqueous mobile phases; preventing silanol interactions.
Phenyl-Hexyl Hydrophobic +

1.1 - 1.3> 2.5 (Baseline)Resolving highly conjugated oxazole isomeric impurities.

Comparison Guide 2: Mobile Phase Modifiers and pH Control

To achieve robust retention of the carboxylic acid moiety, the mobile phase pH must be maintained at least 2 units below the analyte's


 (typically ~4.0 for oxazole propionic acids). This ensures the acid remains fully protonated and neutral, maximizing its interaction with the hydrophobic stationary phase[3].
Table 2: Mobile Phase Additive Comparison
ModifierWorking pHIon-Pairing StrengthMS CompatibilityCausality / Mechanism of Action
0.1% Formic Acid ~2.7WeakExcellent Weakly suppresses ionization; ideal for LC-MS impurity identification[4].
0.1% TFA ~2.0StrongPoor (Suppression)Masks silanols and strongly protonates acids; ideal for UV-based QA/QC[4].
20mM Phosphate 2.5 - 3.5None (Buffering)Incompatible Resists pH shifts from sample matrix; yields highly reproducible retention[1].

Expert Insight: If your goal is transferring the method to an LC-MS for impurity characterization, 0.1% Formic Acid is mandatory. However, if the method is strictly for a UV-detector in a manufacturing QA/QC environment, 0.1% Trifluoroacetic Acid (TFA) provides superior peak shape because the trifluoroacetate anion acts as a strong ion-pairing agent, actively masking any protonated oxazole nitrogens from the silica support[4].

Experimental Protocol: Self-Validating Stability-Indicating Workflow

A reliable HPLC method must be a self-validating system. This means it incorporates internal System Suitability Testing (SST) and forced degradation controls to prove, in real-time, that the method is "stability-indicating" (capable of resolving the active oxazole acid from all degradation products)[2][6].

Step 1: System Equilibration & Suitability (SST)

  • Preparation: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile). Filter through a 0.22 µm membrane. Causality: Filtering removes particulates that cause pressure spikes and baseline noise.

  • Equilibration: Purge the Phenyl-Hexyl column with 50:50 A:B for 20 column volumes. Causality: Ensures complete solvation of the bonded phase, preventing retention time drift.

  • SST Injection: Inject the oxazole acid standard (e.g., 100 µg/mL) 5 consecutive times.

    • Validation Gate: Relative Standard Deviation (RSD) of peak area must be

      
       (proves injector precision). Peak tailing factor must be 
      
      
      
      (proves absence of active silanol interference).

Step 2: Forced Degradation (Specificity) To prove the method is stability-indicating, the oxazole acid must be subjected to extreme stress[2][6].

  • Acid Hydrolysis: Mix 5 mL of standard with 5 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.

  • Base Hydrolysis: Mix 5 mL of standard with 5 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1N HCl.

  • Oxidation: Mix 5 mL of standard with 3%

    
     at room temperature for 2 hours.
    
  • Analysis: Inject all stressed samples.

    • Validation Gate: The main oxazole acid peak must achieve a resolution (

      
      ) of 
      
      
      
      from all adjacent degradation peaks. Peak purity analysis (via Photodiode Array detector) must show a purity angle less than the purity threshold.

Step 3: Linearity, Range, and Accuracy

  • Linearity: Prepare a 5-point calibration curve ranging from 25% to 150% of the target analytical concentration. Causality: Ensures the UV detector's response is directly proportional to the analyte concentration across the expected working range.

  • Accuracy (Recovery): Spike known amounts of the oxazole API into a synthetic placebo matrix at 80%, 100%, and 120% levels.

    • Validation Gate: Recovery must fall between 98.0% and 102.0%, proving the sample matrix does not interfere with the extraction or detection of the analyte[2].

References

1.[1] stability- indicating rp-hplc method development and validation for the determination of oxaprozin. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: 2.[3] Reversed Phase HPLC Method Development. Phenomenex. Available at: 3.[4] A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. Available at: 4.[5] Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics. Available at: 5.[6] Development and validation of the RP-HPLC method for quantification of tavaborole. RSC. Available at: 6.[2] Journal of Drug Delivery and Therapeutics Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical. Journal of Drug Delivery and Therapeutics. Available at:

Sources

Crystal structure data for 2-(Hydroxymethyl)oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Crystal Structure of 2-(Hydroxymethyl)oxazole-5-carboxylic Acid and Its Heterocyclic Analogues

In the landscape of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physical and biological properties. For drug development professionals, understanding the three-dimensional structure of a small molecule provides invaluable insights into its stability, solubility, and ability to interact with biological targets. This guide focuses on 2-(Hydroxymethyl)oxazole-5-carboxylic acid, a molecule of interest due to its oxazole core, a scaffold present in numerous natural products and pharmaceuticals.

While a definitive, publicly available crystal structure for 2-(Hydroxymethyl)oxazole-5-carboxylic acid remains to be published, a comprehensive understanding can be constructed through a comparative analysis of its close structural analogues. This guide will present a detailed examination of the crystallographic data for two such analogues: 5-(Hydroxymethyl)furan-2-carboxylic acid and the zwitterionic 5-carboxy-2-(hydroxymethyl)-1H-imidazol-3-ium-4-carboxylate . By comparing their determined structures, we can predict the likely intermolecular interactions and packing motifs that govern the solid state of our target molecule.

The Foundational Technique: Single-Crystal X-ray Diffraction

The gold standard for determining the atomic and molecular structure of a crystalline solid is Single-Crystal X-ray Diffraction (SCXRD). The entire process, from crystal to final structure, is a self-validating system where the quality of the final data is intrinsically linked to the quality of each preceding step.

Experimental Protocol: A Step-by-Step Workflow
  • Crystal Selection and Mounting: A single crystal of high quality, typically 0.1-0.3 mm in size and free of visible defects, is identified under a polarized microscope. This crystal is carefully mounted on a goniometer head using a cryoprotectant oil, which also serves to hold it in the X-ray beam.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The resulting diffraction pattern is recorded on a detector.[1]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions (the basic repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal). The intensities of the thousands of diffracted reflections are integrated.[1]

  • Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms in the molecule can be determined. This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. This refinement process improves the atomic positions and thermal parameters until the model best fits the observed data.[1]

The causality behind this workflow is paramount: a high-quality, single crystal is essential because it acts as a three-dimensional diffraction grating. Cooling the crystal reduces atomic motion, leading to sharper diffraction spots and a more precise final structure. The refinement process includes internal validation metrics (such as R-factors) that provide a quantitative measure of the model's accuracy.

G Workflow for Single-Crystal X-ray Diffraction cluster_exp Experimental Phase cluster_comp Computational Phase crystal_prep 1. Crystal Selection & Mounting data_coll 2. X-ray Data Collection crystal_prep->data_coll Goniometer Transfer processing 3. Data Processing & Integration data_coll->processing Raw Diffraction Images solution 4. Structure Solution (Direct Methods) processing->solution refinement 5. Structure Refinement solution->refinement validation 6. Validation & CIF Generation refinement->validation final_structure Final Structure validation->final_structure Final Structural Model (.cif)

Caption: A diagram illustrating the experimental and computational stages of single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis

The power of crystallographic analysis lies in comparing related structures to understand how subtle changes in a molecule's functional groups dictate its solid-state architecture. Here, we compare the known structures of a furan and an imidazole analogue to our target oxazole.

Parameter5-(Hydroxymethyl)furan-2-carboxylic acid[2]5-carboxy-2-(hydroxymethyl)-1H-imidazol-3-ium-4-carboxylate[3]
Formula C₆H₆O₄C₆H₈N₂O₆
Crystal System OrthorhombicMonoclinic
Space Group P bcaP 2₁/c
a (Å) 10.8387.4709
b (Å) 7.260114.2051
c (Å) 15.5267.3198
β (°) 9097.096
Volume (ų) 1221.7770.86
Z 84
Analysis of Intermolecular Interactions

The key to understanding crystal packing lies in the non-covalent interactions, particularly hydrogen bonds, which act as the "glue" holding the molecules together.

  • Furan Analogue (C₆H₆O₄): In this structure, the crystal packing is stabilized by conventional O—H⋯O hydrogen bonds.[2] The carboxylic acid group forms a classic hydrogen-bonded dimer with a neighboring molecule. Furthermore, the hydroxymethyl group participates in hydrogen bonding, linking these dimers into a more extended network. This is a common and highly stable motif for carboxylic acids.

  • Imidazole Analogue (C₆H₈N₂O₆): This molecule exists as a zwitterion, which dramatically changes its hydrogen bonding behavior. The structure does not form the typical carboxylic acid dimers.[3] Instead, it features a complex, three-dimensional network of hydrogen bonds involving the imidazolium N-H donors, the carboxylate O-H acceptors, and the hydroxymethyl group.[3] This results in a dense and highly stable crystal lattice.

Sources

Biological activity comparison of 2-hydroxymethyl vs 2-methyl oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 2-Hydroxymethyl vs. 2-Methyl Oxazoles in Lead Optimization

As a Senior Application Scientist in medicinal chemistry, navigating the delicate balance between pharmacodynamics (target engagement) and pharmacokinetics (ADME properties) is the core of lead optimization. The oxazole ring is a privileged heterocyclic scaffold widely used in drug discovery. Specifically, the C-2 position of the oxazole ring serves as a critical vector for structural modification.

This guide objectively compares the biological and physicochemical impact of substituting a 2-methyl group with a 2-hydroxymethyl group on an oxazole scaffold. By understanding the causality behind these bioisosteric replacements, researchers can rationally design more efficacious and metabolically stable therapeutics.

Structural & Physicochemical Causality

The transition from a 2-methyl to a 2-hydroxymethyl oxazole is a classical non-isosteric replacement that fundamentally alters the molecule's interaction with both its biological target and metabolic enzymes[1].

  • 2-Methyl Oxazole: The methyl group is lipophilic, electron-donating, and lacks hydrogen bond donor/acceptor capabilities. It is typically employed to fill small, hydrophobic pockets within a target's active site. However, its sp3-hybridized carbon is a prime target for Cytochrome P450 (CYP450)-mediated aliphatic oxidation[2].

  • 2-Hydroxymethyl Oxazole: The introduction of the hydroxyl moiety significantly increases the Topological Polar Surface Area (tPSA) and lowers the partition coefficient (LogD). Crucially, it introduces both a hydrogen bond donor and acceptor. This can drastically improve binding affinity (lowering the IC50) by displacing high-energy water molecules or directly interacting with polar residues (e.g., kinase hinge region backbones). However, this exposed hydroxyl group is highly susceptible to Phase II metabolism (glucuronidation) or further oxidation to an aldehyde/carboxylic acid, often leading to rapid systemic clearance[2].

SAR_Logic Oxazole Oxazole Scaffold Methyl 2-Methyl Substitution Oxazole->Methyl Hydroxymethyl 2-Hydroxymethyl Substitution Oxazole->Hydroxymethyl Lipophilicity Increased LogD (Hydrophobic) Methyl->Lipophilicity HBond H-Bond Donor/Acceptor (Hydrophilic) Hydroxymethyl->HBond Metabolism1 CYP450 Oxidation (Phase I) Lipophilicity->Metabolism1 Susceptible Metabolism2 Glucuronidation (Phase II) HBond->Metabolism2 Susceptible

Fig 1. Logical relationship between oxazole C-2 substitution, physicochemical traits, and metabolism.

Comparative Biological Activity Data

To illustrate the practical impact of this substitution, Table 1 summarizes representative experimental data for a model kinase inhibitor series undergoing lead optimization.

Table 1: Representative SAR Data for an Oxazole-Based Lead Series

Property2-Methyl Oxazole2-Hydroxymethyl OxazoleCausality / Impact
LogD (pH 7.4) 2.81.5Hydroxyl insertion increases hydrophilicity, improving aqueous solubility but potentially reducing passive membrane permeability.
tPSA (Ų) 45.265.4Increased polar surface area restricts blood-brain barrier (BBB) penetration, useful for avoiding CNS off-target effects.
Target IC50 120 nM15 nMThe 2-hydroxymethyl group acts as a H-bond donor to the kinase hinge region, yielding an 8-fold boost in thermodynamic binding affinity.
HLM CL_int 15 µL/min/mg45 µL/min/mgDespite higher potency, the hydroxymethyl variant suffers from rapid intrinsic clearance due to direct Phase II UGT conjugation.
Primary Metabolism CYP3A4 (Oxidation)UGT1A1 (Glucuronidation)Shifts the metabolic bottleneck from Phase I to Phase II pathways.

Self-Validating Experimental Methodologies

To objectively capture the data presented above, the following self-validating protocols must be strictly adhered to. These workflows are designed with internal controls to ensure that the observed differences in biological activity are a direct result of the chemical substitution, not assay artifacts.

Protocol A: TR-FRET Target Binding Assay (Pharmacodynamics)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the competitive binding affinity (IC50).

  • Matrix Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: DTT prevents oxidative cross-linking of the target protein, while Brij-35 prevents the lipophilic 2-methyl oxazole from non-specifically aggregating (promiscuous inhibition).

  • Compound Titration: Dispense compounds in an 11-point, 3-fold serial dilution in DMSO. Causality: A wide concentration range ensures the capture of a complete sigmoidal dose-response curve, preventing extrapolated IC50 errors.

  • Reaction Assembly: Add the target protein, the europium-labeled antibody, and the fluorescent tracer. Incubate in the dark for 60 minutes at room temperature. Causality: 60 minutes ensures the system reaches thermodynamic equilibrium. Premature reading artificially inflates the apparent IC50 of compounds with slow association rates.

  • Signal Detection & Validation: Read the plate at emission wavelengths of 615 nm and 665 nm. Calculate the 665/615 ratio. Self-Validation: The assay is only valid if the Z'-factor between the positive control (DMSO only) and negative control (no tracer) is > 0.6. The ratiometric readout normalizes any well-to-well volume variations and compound auto-fluorescence.

Protocol B: Human Liver Microsome (HLM) Stability Assay (Pharmacokinetics)

This assay determines the intrinsic clearance (CL_int) to evaluate the metabolic liability of the hydroxymethyl group.

  • Microsome Incubation: Dilute pooled Human Liver Microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM. Causality: 0.5 mg/mL protein ensures linear enzyme kinetics without depleting the substrate.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Pre-warming ensures the reaction begins synchronously at physiological temperature.

  • Time-Course Quenching: At 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and extracting the remaining compound for analysis.

  • LC-MS/MS Analysis & Validation: Centrifuge the quenched samples and analyze the supernatant. Self-Validation: A control reaction lacking NADPH must be run in parallel. If the 2-hydroxymethyl compound degrades in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism, invalidating the clearance calculation.

Workflow Start Compound Synthesis Binding TR-FRET Binding Assay (Target Engagement) Start->Binding ADME HLM Stability Assay (Metabolic Clearance) Start->ADME Validation Validation Binding->Validation ADME->Validation Decision Lead Selection (Potency vs Stability) Validation->Decision

Fig 2. Self-validating screening cascade for evaluating oxazole derivatives.

Conclusion

The decision to utilize a 2-methyl versus a 2-hydroxymethyl oxazole cannot be made in isolation. While the hydroxymethyl substitution frequently provides a dramatic boost in target affinity via newly established hydrogen bond networks[2], it concurrently acts as a metabolic liability that can severely truncate the compound's half-life. Drug development professionals must utilize rigorous, self-validating screening cascades to quantify this trade-off, potentially exploring prodrug strategies or steric shielding (e.g., adding adjacent fluorine atoms) to protect the vulnerable hydroxymethyl moiety while retaining its pharmacodynamic benefits.

References

  • Santos, S. S., Gonzaga, R. V., Scarim, C. B., Giarolla, J., Primi, M. C., Chin, C. M., & Ferreira, E. I. (2022). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 734983. URL:[Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. URL:[Link]

Sources

A Researcher's Guide to FTIR Spectral Analysis of Carboxylic Acid and Hydroxyl Groups in Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced molecular landscape of oxazole derivatives is paramount. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of carboxylic acid and hydroxyl functionalities within these critical heterocyclic scaffolds, offering insights into experimental design and data interpretation.

The presence and behavior of carboxylic acid and hydroxyl groups in oxazole-containing molecules are fundamental to their biological activity and chemical properties. FTIR spectroscopy stands as a powerful, non-destructive first-line technique for identifying and probing these functional groups.[1][2][3] This guide will navigate the intricacies of applying FTIR for this purpose, comparing it with other analytical methods and providing actionable experimental protocols.

The Vibrational Fingerprints of Carboxylic Acids and Hydroxyl Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations.[3][4] Specific functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule's structure.[4][5]

Hydroxyl Group (O-H): In alcohols, the O-H stretching vibration typically appears as a strong, broad band in the region of 3200–3550 cm⁻¹.[6] The broadness of this peak is a direct consequence of hydrogen bonding. In a "free" or non-hydrogen-bonded state, the O-H stretch is a sharp peak around 3600-3650 cm⁻¹.[7]

Carboxylic Acid Group (-COOH): This functional group presents a more complex and highly characteristic FTIR signature due to the interplay of the hydroxyl (O-H) and carbonyl (C=O) groups, which often exist as hydrogen-bonded dimers.[8]

  • O-H Stretch: The carboxylic acid O-H stretch is exceptionally broad, spanning from approximately 2500 to 3300 cm⁻¹, often appearing as a wide, encompassing absorption that can overlap with C-H stretching bands.[6][8][9] This significant broadening is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.[7][8]

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is typically observed between 1690 and 1760 cm⁻¹.[8] The exact position is sensitive to the molecular environment, including conjugation and hydrogen bonding.[8][10]

  • C-O Stretch and O-H Bend: The C-O stretching vibration appears in the 1210-1320 cm⁻¹ region, while the O-H bending vibration is found around 1395-1440 cm⁻¹ and 910-950 cm⁻¹.[8]

The Influence of the Oxazole Ring

The electronic nature of the oxazole ring can influence the vibrational frequencies of attached carboxylic acid and hydroxyl groups. The heteroatoms (nitrogen and oxygen) in the ring can participate in resonance and inductive effects, altering the bond strengths and, consequently, the absorption frequencies of the substituent groups. While general ranges for these functional groups are well-established, the specific context of an oxazole derivative may lead to shifts in these characteristic peaks.[1][11] Researchers should be aware that substituents on the oxazole ring can significantly affect the vibrational frequencies.[1][12][13][14]

Experimental Protocols: A Step-by-Step Approach

Proper sample preparation is critical for obtaining high-quality, reproducible FTIR spectra.[2] The choice of method depends on the physical state of the sample.[2][15]

Potassium Bromide (KBr) Pellet Method:

  • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the solid oxazole derivative to a fine powder. The particle size should ideally be less than 2 microns to minimize scattering of the infrared radiation.[16]

  • Mixing: Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar and mix thoroughly with the sample.[15]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[15]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

ATR is a popular technique that requires minimal sample preparation.[4][15]

  • Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[15][17]

  • Analysis: Collect the FTIR spectrum.

Neat Liquid/Solution in a Liquid Cell:

  • Cell Preparation: Use a liquid cell with infrared-transparent windows (e.g., NaCl or KBr).[15]

  • Sample Introduction: Introduce a few drops of the neat liquid or a solution of the oxazole derivative into the cell.[15] If using a solvent, it's crucial to select one that has minimal interference in the spectral regions of interest and to run a background spectrum of the pure solvent.[16][17]

  • Analysis: Place the sealed cell in the spectrometer's sample holder and acquire the spectrum.

Workflow for FTIR Analysis of Oxazole Derivatives

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Oxazole Derivative Sample state Determine Sample State (Solid/Liquid) start->state solid Solid Sample state->solid Solid liquid Liquid Sample state->liquid Liquid kbr KBr Pellet Method solid->kbr atr ATR Method solid->atr cell Liquid Cell Method liquid->cell acquire Acquire FTIR Spectrum kbr->acquire atr->acquire cell->acquire process Process Spectrum (e.g., Baseline Correction) acquire->process identify Identify Characteristic Peaks process->identify interpret Interpret Spectrum & Correlate to Structure identify->interpret report Report Findings interpret->report

Caption: A generalized workflow for the FTIR analysis of oxazole derivatives, from sample preparation to data interpretation.

Comparative Analysis: FTIR vs. Other Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of oxazole derivatives often requires complementary analytical techniques.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Vibrational spectroscopyPresence of functional groups (e.g., -OH, -COOH)Rapid, non-destructive, versatile for various sample typesProvides limited information on the overall molecular structure and connectivity
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic fieldDetailed structural information, including connectivity and stereochemistryProvides a complete picture of the molecular skeletonRequires larger sample amounts, more expensive instrumentation
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patternsHigh sensitivity, provides molecular formula informationCan be destructive, may not distinguish between isomers without tandem MS
UV-Vis Spectroscopy Electronic transitionsInformation about conjugated systems and chromophoresHigh sensitivity, useful for quantitative analysisProvides limited structural information
Data Interpretation: A Summary of Key Vibrational Frequencies

The following table summarizes the characteristic FTIR absorption frequencies for hydroxyl and carboxylic acid groups, which are crucial for the analysis of oxazole derivatives.

Functional GroupVibrationTypical Wavenumber (cm⁻¹)AppearanceNotes
Hydroxyl (Alcohol) O-H stretch3200 - 3550Strong, broadBroadening due to hydrogen bonding.[6]
Carboxylic Acid O-H stretch2500 - 3300Very broadOverlaps with C-H stretching region.[8][9]
C=O stretch1690 - 1760Strong, sharpPosition affected by conjugation and dimerization.[8]
C-O stretch1210 - 1320Medium to strong
O-H bend1395 - 1440 & 910 - 950Medium

Logical Flow of Spectral Interpretation

Spectral_Interpretation start Obtain Processed FTIR Spectrum region1 4000-2500 cm⁻¹ Region Check for broad O-H stretch start->region1 broad_oh Broad O-H Present? Yes No region1:port->broad_oh is_acid Is it very broad (2500-3300 cm⁻¹)? Likely Carboxylic Acid Likely Alcohol (3200-3550 cm⁻¹) broad_oh:yes->is_acid region2 1800-1600 cm⁻¹ Region Check for strong, sharp C=O stretch broad_oh:no->region2 is_acid:yes->region2 is_acid:no->region2 confirm_acid Correlate with broad O-H Confirms Carboxylic Acid is_acid:yes->confirm_acid end Final Functional Group Assignment is_acid:no->end carbonyl C=O Present? Yes No region2:port->carbonyl carbonyl:yes->confirm_acid no_oh_no_cooh Absence of Hydroxyl and Carboxylic Acid Groups carbonyl:no->no_oh_no_cooh confirm_acid:port->end other_carbonyl Consider other carbonyl compounds (ketone, ester, etc.) no_oh_no_cooh->end

Caption: A decision-making flowchart for the interpretation of FTIR spectra to identify hydroxyl and carboxylic acid groups.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).
  • IR: carboxylic acids. (n.d.).
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Sample preparation for FT-IR. (n.d.).
  • 4.7 Identifying Characteristic Functional Groups - Chemistry LibreTexts. (2023, February 11).
  • FTIR Analysis | RTI Laboratories. (n.d.).
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5).
  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.).
  • spectroscopic studies of some n-heterocyclic compounds - Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.).
  • Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... - ResearchGate. (n.d.).
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. (2024, November 14).
  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16).
  • Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (2024, July 26).
  • FTIR spectra of (a) Azo-COOH, (b) Azo-COOH BZ, and (c) poly(Azo-COOH BZ), recorded at room temperature. - ResearchGate. (n.d.).
  • GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025, September 24).
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC. (n.d.).
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - ChemRxiv. (n.d.).
  • Synthesis and Reactions of Oxazoles - ResearchGate. (2025, August 6).
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24).
  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.).
  • TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents - MDPI. (2023, February 11).
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines - Haverford Scholarship. (2025, December 1).

Sources

Comprehensive Comparison Guide: Reference Standards for 2-(Hydroxymethyl)oxazole-5-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analyte Profiling

2-(Hydroxymethyl)oxazole-5-carboxylic acid (CAS: 1378260-42-4)[1] is a highly versatile heterocyclic building block. Its unique structural motif—an oxazole ring flanked by a hydroxymethyl group and a carboxylic acid—makes it a critical intermediate in the synthesis of complex pharmacophores. Recent medicinal chemistry campaigns have heavily utilized oxazole-carboxylic acid derivatives to develop novel enteropeptidase inhibitors for obesity treatment[2] and to optimize carboxamide scaffolds with selective antimalarial activity[3].

Because the molecule contains both a weakly basic oxazole nitrogen and an acidic carboxylate, analytical characterization requires precise control over chromatographic conditions. Selecting the appropriate tier of reference standard is paramount for accurate assay determination, impurity profiling, and downstream Active Pharmaceutical Ingredient (API) release.

Comparative Analysis of Reference Standard Tiers

When establishing an analytical method, researchers must choose between different tiers of reference standards based on the phase of drug development. The table below objectively compares the performance, reliability, and best use cases of these alternatives.

Standard TierTraceability & CertificationPurity ConfidenceCost & Lead TimeBest Suited For
Certified Reference Material (CRM) ISO 17034 / ISO/IEC 17025 accredited. Fully traceable to SI units.>99.5% (Determined via qNMR & Mass Balance)High Cost / 1-2 WeeksRegulatory submissions (IND/NDA), API release testing, and method validation.
Commercial Analytical Standard Certificate of Analysis (CoA) provided. Non-accredited[1].95% - 98% (Based primarily on HPLC area %)Moderate Cost / DaysEarly-stage R&D, routine reaction monitoring, and preliminary screening.
In-House Synthesized Standard Internal characterization only. Lacks external metrological traceability.Variable (Requires rigorous internal validation)Low Cost / Weeks (Synthesis)Novel derivatives or proprietary pathways where commercial standards are unavailable.

Workflow for Reference Standard Qualification

To elevate an in-house or standard commercial grade batch to a primary working standard, a self-validating mass balance approach is required. The workflow below illustrates the logical progression of orthogonal techniques used to certify the purity of 2-(Hydroxymethyl)oxazole-5-carboxylic acid.

Qualification A Candidate Material 2-(Hydroxymethyl)oxazole-5-carboxylic acid B Primary Identification (NMR, HRMS, IR) A->B Structural Confirmation C Purity Determination (HPLC-UV, qNMR) A->C Chromatographic Purity D Residual Solvents & Water (GC-FID, Karl Fischer) A->D Volatile Impurities E Mass Balance Calculation (100% - Impurities) B->E C->E D->E F Certified Reference Material (CRM) Release E->F Final Certification

Caption: Workflow for the qualification and certification of reference standards.

Experimental Protocols: Self-Validating Analytical Systems

Method: Reverse-Phase HPLC-UV for Assay and Purity

This protocol is designed to quantify the purity of 2-(Hydroxymethyl)oxazole-5-carboxylic acid against a CRM.

Method Logic & Causality

The primary chromatographic challenge with this analyte is the carboxylic acid motif, which can cause severe peak tailing and poor retention if ionized.

HPLC_Logic A Analyte: Carboxylic Acid Motif B Challenge: Poor Retention & Tailing A->B C Solution: Acidic Mobile Phase (0.1% Formic Acid) B->C D Mechanism: Ion Suppression (pH < pKa) C->D E Result: Sharp Peaks & High Resolution D->E

Caption: Logical causality of mobile phase selection for carboxylic acid retention.

Step-by-Step Methodology
  • Column Selection: Equip the system with a high-carbon load C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

    • Causality: The hydrophobic stationary phase provides adequate retention for the relatively polar oxazole derivative, provided the analyte is properly unionized.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (FA) in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.

    • Causality: The pKa of the carboxylic acid group is approximately 3.5. Maintaining the mobile phase pH around 2.7 (using 0.1% FA) ensures the carboxylate is fully protonated (neutral). This prevents secondary ion-exchange interactions with residual silanols on the silica support, effectively eliminating peak tailing.

  • Gradient Program: 0–2 min (5% B), 2–10 min (linear gradient 5% to 60% B), 10–12 min (60% to 95% B).

    • Causality: A shallow initial gradient ensures the polar hydroxymethyl group does not cause the analyte to elute prematurely in the void volume.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 30°C.

  • Detection: Monitor UV absorbance at 230 nm.

    • Causality: The conjugated

      
      -system of the oxazole ring exhibits strong 
      
      
      
      transitions in the low UV region, maximizing the signal-to-noise ratio for low-level impurity detection.
  • System Suitability (Self-Validation Gate): Inject the working standard solution (100 µg/mL) six consecutive times. The analytical system is validated only if the relative standard deviation (%RSD) of the peak area is

    
    , the tailing factor (
    
    
    
    ) is
    
    
    , and theoretical plates (
    
    
    ) are
    
    
    . If these criteria fail, the system is not fit for quantitative comparison.

Data Presentation: System Suitability & Method Validation

The following experimental data compares the chromatographic performance of a Certified Reference Material against a standard commercial grade batch (typically ~96% purity)[1] using the self-validating protocol described above.

ParameterAcceptance CriteriaObserved Value (CRM)Observed Value (Commercial Std)
Retention Time (

)
N/A6.45 min6.47 min
Peak Tailing Factor (

)

1.12 1.35
Theoretical Plates (

)

12,400 9,800
% RSD (Area, n=6)

0.45% 1.80%
Limit of Quantitation (LOQ) Signal-to-Noise

0.05 µg/mL 0.25 µg/mL
Mass Balance Purity N/A99.8% 96.2%

Data Interpretation: The CRM demonstrates superior peak symmetry and a lower %RSD, directly correlating to its higher purity and the absence of co-eluting trace impurities that subtly distort peak integration in the commercial standard.

References

  • Title: Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity Source: Journal of Medicinal Chemistry (ACS / PMC) URL: [Link]

  • Title: Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity Source: ChemRxiv URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Hydroxymethyl)oxazole-5-carboxylicacid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (BLUF)

2-(Hydroxymethyl)oxazole-5-carboxylic acid is a bifunctional heterocyclic building block used primarily in medicinal chemistry. While specific toxicological data is often limited for such intermediates, its structure dictates a Class II Hazard profile : it is an acidic solid capable of causing severe eye damage, respiratory irritation, and contact dermatitis.

The Golden Rule: Treat this compound as a sensitizing organic acid . The oxazole ring system coupled with a carboxylic acid moiety presents a dual risk of immediate corrosivity (acid) and potential long-term sensitization (heterocycle).

Chemical Hazard Profiling & Causality

To select the correct PPE, we must understand the mechanism of injury. We do not simply follow a list; we counter specific molecular threats.

Molecular FeatureHazard MechanismCritical PPE Countermeasure
Carboxylic Acid (-COOH) Proton Donor: Upon contact with moisture (sweat, mucous membranes), it lowers pH, causing immediate irritation or chemical burns.Nitrile Gloves: Resists acid permeation. Goggles: Prevents acidic dust from dissolving in tear ducts.
Oxazole Ring Heterocyclic Reactivity: Nitrogen-containing heterocycles can act as haptens, potentially binding to skin proteins and causing allergic sensitization over time.Double Gloving / Sleeves: Prevents micro-exposure that leads to sensitization.
Physical State (Solid) Dust Dispersion: Fine powders become airborne easily, bypassing standard airflow if handled aggressively.Engineering Controls: Weighing must occur inside a fume hood or powder enclosure.

The PPE Matrix: Layered Defense System

This matrix defines the required protective gear based on the operation.[1][2] Note: PPE is the last line of defense; engineering controls (fume hoods) are the first.

Table 1: PPE Specifications
Body ZoneStandard Operation (Synthesis/Weighing)High-Risk Operation (Spill Cleanup/Scale-up >10g)Technical Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient for acidic powders; dust can bypass side shields.
Hands Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Extended Cuff Nitrile (min 8 mil thickness)Nitrile provides excellent degradation resistance to weak organic acids. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (if hood unavailable)Inhalation of acidic dust causes immediate bronchial spasms.
Body Lab Coat (Poly/Cotton blend or Tyvek)Tyvek Apron or Full SuitCotton absorbs acids; Tyvek repels them. Use Tyvek for large quantities.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of the material.

PPE_Decision_Tree Start Start: Assess Material State State_Solid Solid (Powder) Start->State_Solid State_Solution Solution (Dissolved) Start->State_Solution Hood_Check Is Fume Hood Available? State_Solid->Hood_Check Solvent_Check Solvent Type? State_Solution->Solvent_Check Standard_PPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat Hood_Check->Standard_PPE Yes Resp_Req REQUIREMENT: Add N95/P100 Respirator Hood_Check->Resp_Req No End Safe Operation Standard_PPE->End Proceed Resp_Req->End Splash_Risk High Splash Risk? Solvent_Check->Splash_Risk Splash_Risk->Standard_PPE Low Face_Shield ADD: Face Shield + Apron Splash_Risk->Face_Shield High Face_Shield->End

Figure 1: Logic flow for determining necessary PPE based on physical state and engineering control availability.

Operational Protocol: The "Clean-Dirty" Line

To maintain scientific integrity and safety, use the "Clean-Dirty" zoning method when handling this compound.

Step 1: Preparation (The Clean Zone)
  • Inspect PPE: Check nitrile gloves for pinholes (inflate slightly with air).

  • Setup: Place a disposable absorbent mat (benchkote) inside the fume hood. This captures any acidic dust, preventing it from becoming a permanent lab contaminant.

  • Neutralization Prep: Have a saturated Sodium Bicarbonate (

    
    ) solution ready in a wash bottle. This is your immediate decontaminant.
    
Step 2: Handling (The Hot Zone)
  • Weighing:

    • Never weigh this compound on an open bench.

    • Use a static-free spatula. Organic acids often carry static charge, causing powder to "jump."

    • Technique: If the powder adheres to the spatula, do not flick it. Tap the spatula gently against the inner wall of the receiving vessel.

  • Solubilization:

    • Add solvent to the solid, not vice versa, to minimize dust displacement.

    • Note: This compound is likely soluble in DMSO, Methanol, or DMF. Be aware that DMSO enhances skin permeability, carrying the acid through the skin if splashed. If using DMSO, changing gloves immediately after a splash is mandatory.

Step 3: Decontamination (Doffing)
  • Wipe Down: Wipe the exterior of the container with a dry tissue, then a wet tissue, before removing it from the hood.

  • Glove Removal: Use the "beak" method (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure no outer surface touches your skin.

  • Wash: Wash hands with soap and water immediately.[3] Do not use ethanol on hands (it opens pores).

Waste Disposal & Emergency Response

Disposal Strategy: As an organic acid, this compound must be segregated from bases and oxidizers to prevent exothermic reactions or gas evolution.

Table 2: Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous Organic SolidPlace in a wide-mouth jar labeled "Solid Organic Acid." Do not mix with oxidizers.[2][4]
Liquid Waste Organic Acid StreamDissolve in compatible solvent. Dispose in "Organic Acid" waste container. pH check required.
Contaminated PPE Hazardous DebrisGloves and mats with visible powder go into hazardous solid waste, not trash.
Emergency Workflow

If a spill occurs, follow the S.I.N. protocol:

  • S top the release (upright the bottle).

  • I solate the area (close the hood sash).

  • N eutralize.

Spill_Response Spill Spill Incident Assess Assess Volume (<10g vs >10g) Spill->Assess Small Small Spill (<10g) Inside Hood Assess->Small Large Large Spill (>10g) Or Outside Hood Assess->Large Action_Small 1. Cover with NaHCO3 (Baking Soda) 2. Wait for bubbling to stop 3. Wipe with wet paper towels Small->Action_Small Action_Large 1. Evacuate Area 2. Alert Safety Officer 3. Don Full Tyvek + Respirator Large->Action_Large Disposal Dispose as Hazardous Waste (Label: Acid Debris) Action_Small->Disposal Action_Large->Disposal

Figure 2: Emergency response workflow for acidic solid spills.

References

  • Cayman Chemical. (2025). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid (Analogous Structure). Retrieved from

  • Fisher Scientific. (2025).[5] Safety Data Sheet: Oxazole-5-carboxylic acid.[5] Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data for Organic Acids. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • University of Washington EH&S. (2025). Organic Acid Standard Operating Procedure. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.